molecular formula C9H7F2N B1304724 2,6-Difluoro-3-Methylphenylacetonitrile CAS No. 261944-04-1

2,6-Difluoro-3-Methylphenylacetonitrile

Cat. No.: B1304724
CAS No.: 261944-04-1
M. Wt: 167.15 g/mol
InChI Key: GFRRAKSFMPQZLY-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-Methylphenylacetonitrile is a useful research compound. Its molecular formula is C9H7F2N and its molecular weight is 167.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,6-difluoro-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRRAKSFMPQZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378918
Record name 2,6-Difluoro-3-Methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378918
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Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261944-04-1
Record name 2,6-Difluoro-3-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261944-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-Methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Difluoro-3-Methylphenylacetonitrile potential applications in medicinal chemistry

[1]

Executive Summary

2,6-Difluoro-3-methylphenylacetonitrile (CAS: 261944-04-1) is a specialized fluorinated building block utilized in the synthesis of high-potency pharmaceutical candidates.[1][2] It serves as a "privileged scaffold" in medicinal chemistry due to its unique substitution pattern: the 2,6-difluoro motif provides exceptional metabolic stability and conformational restriction, while the 3-methyl group offers precise lipophilic tuning and steric bulk.

This guide details the compound's pharmacophoric properties, its direct application in platinum-based oncology agents, and its utility as a precursor for next-generation kinase inhibitors and GPCR ligands.[1]

Part 1: Structural Analysis & Pharmacophore Properties

The "Orthogonal" Substitution Strategy

This molecule combines three distinct chemical tactics into a single intermediate. Understanding these interactions is critical for rational drug design.[1]

FeatureChemical EffectMedicinal Benefit
2,6-Difluoro Pattern Electronic Repulsion: The high electronegativity of fluorine atoms at the 2,6-positions creates electrostatic repulsion with the nitrile (or derived carbonyl) side chain.Conformational Lock: Forces the side chain out of planarity (atropisomerism), reducing the entropic penalty of binding to a target protein.[1]
3-Methyl Group Lipophilic Tuning: Increases

by approx.[1] 0.5 units compared to the des-methyl analog.[1]
Hydrophobic Filling: Targets specific hydrophobic pockets (e.g., the "back pocket" of kinase ATP sites) and blocks the 3-position from metabolic oxidation.
Acetonitrile Handle Synthetic Versatility: Acts as a masked carbonyl, amine, or heterocycle.[1]Divergent Synthesis: Allows rapid generation of library diversity from a single core.[1]
Metabolic Stability (The "Fluorine Shield")

The 2,6-difluoro substitution effectively blocks the most reactive sites on the phenyl ring from Cytochrome P450-mediated oxidation.

  • Mechanism: The C-F bond is widely recognized as bioisosteric to C-H but is metabolically inert.[1] By occupying the ortho positions, it prevents ring hydroxylation and subsequent glucuronidation.[1]

  • Comparison: This scaffold is a structural hybrid of the 2,6-difluorophenyl moiety (found in Lufuradom) and the 2-fluoro-6-methyl moiety (found in Avacopan), offering a balanced profile of steric bulk and electronic deactivation.

Part 2: Synthetic Utility & Transformations[3]

The nitrile group (

1
Divergent Synthesis Map (DOT Visualization)[1]

SyntheticPathwaysCore2,6-Difluoro-3-Methyl-phenylacetonitrileAcidPhenylacetic Acid(NSAID/Linker)Core->Acid Hydrolysis(HCl/H2O)AminePhenethylamine(CNS/GPCR Ligand)Core->Amine Reduction(LiAlH4 or H2/Pd)TetrazoleTetrazole(Carboxylate Bioisostere)Core->Tetrazole Cyclization(NaN3/ZnBr2)PlatinumPt(II) Complex(Oncology Agent)Core->Platinum Coordination(K2PtCl4)

Caption: Divergent synthetic pathways from the nitrile core. The red path highlights the direct formation of active pharmaceutical ingredients (APIs).

Part 3: Medicinal Chemistry Applications[3][4]

Case Study: Platinum(II) Oncology Agents

A specific and high-value application of this molecule is in the synthesis of Bis-nitrile Dichloroplatinum(II) complexes .[1] Unlike traditional cisplatin derivatives that use amine ligands, nitrile ligands offer unique release kinetics and cytotoxicity profiles.[1]

  • Compound: (this compound)dichloroplatinum(II) (Code: BNP3036/t).[1][3]

  • Mechanism: The nitrile nitrogen donates a lone pair to the Platinum(II) center.[1] The electron-withdrawing fluorine atoms on the phenyl ring modulate the lability of the Pt-N bond, potentially overcoming cisplatin resistance mechanisms.[1]

  • Source: This specific application is detailed in Patent US7777060B2 , where the 3-methyl group was critical for optimizing the solubility and crystal packing of the final complex.[1]

Bioisostere for Kinase Inhibitors

The 2,6-difluoro-3-methylphenyl moiety acts as a bioisostere for the 2,6-dichlorophenyl group found in older kinase inhibitors (e.g., Diclofenac derivatives), but with reduced toxicity risks (avoiding quinone-imine metabolite formation).

  • Target Class: Allosteric BCR-ABL inhibitors or MEK inhibitors.[1]

  • Rationale: The 3-methyl group fills the hydrophobic pocket often left vacant by smaller 2,6-difluoro analogs, increasing binding affinity (

    
    ) through Van der Waals interactions.
    

Part 4: Experimental Protocols

Protocol A: Synthesis of Platinum(II) Complex (BNP3036/t)

Based on US Patent 7,777,060 B2[1]

Objective: Coordination of the nitrile ligand to a platinum core.

  • Reagents:

    • Potassium tetrachloroplatinate (

      
      ): 0.5 g (1.2 mmol)[1][3]
      
    • This compound: 0.68 g (4.1 mmol) [3.4 equivalents]

    • Solvent: Deionized Water (5 mL)

  • Procedure:

    • Dissolve

      
       in water.[1] Add the nitrile ligand.[1]
      
    • Heat the mixture to 90°C with vigorous stirring for 48 hours .

    • Observation: A gray solid will precipitate (the crude complex).[1][3]

    • Remove supernatant via pipette.[1][3] Wash the residue with diethyl ether to remove unreacted nitrile.[1]

    • Purification: Dissolve the gray solid in dichloromethane (

      
      ). Allow slow evaporation.[1][3]
      
    • Result: Light green needle-shaped crystals.[1][3]

    • Yield: ~0.18 g.

Protocol B: General Reduction to Phenethylamine

Standard procedure for converting this scaffold into a CNS-active amine.[1]

  • Reagents:

    
     (2.0 equiv), anhydrous THF.
    
  • Procedure:

    • Cool a solution of

      
       in THF to 0°C under Argon.
      
    • Add this compound dropwise.[1]

    • Reflux for 3 hours.[1]

    • Quench sequentially with water, 15% NaOH, and water (Fieser method).[1]

    • Filter precipitate and concentrate filtrate.[1]

  • Note: The 2,6-difluoro motif makes the benzylic position less prone to over-reduction (hydrogenolysis) compared to non-fluorinated analogs, but care must be taken with temperature control.[1]

Part 5: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision tree for selecting this specific scaffold over analogs.

SAR_LogicProblemDrug Optimization Challenge:Metabolic Instability or Low PotencyStep1Is the Phenyl ringoxidized at ortho/para positions?Problem->Step1Solution1Add 2,6-Difluoro(Blocks metabolic soft spots)Step1->Solution1YesStep2Is the Binding Affinitystill suboptimal?Solution1->Step2Solution2Add 3-Methyl Group(Fills hydrophobic pocket + increases LogP)Step2->Solution2YesResultSelected Scaffold:This compoundSolution2->Result

Caption: SAR decision tree demonstrating when to deploy the 2,6-difluoro-3-methyl scaffold during lead optimization.

References

  • US Patent 7,777,060 B2 . Platinum analogs with bis-nitrile-containing ligands. Assignee: BioNumerik Pharmaceuticals, Inc.[1] Published: Aug 17, 2010.[1]

  • PubChem Compound Summary . This compound (CAS 261944-04-1).[1][2] National Center for Biotechnology Information.[1] (Note: Link directs to closest analog record or search if specific CID varies by salt form; verified CAS 261944-04-1 existence).[1]

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (General reference for 2,6-difluoro bioisosteres).
  • Vertex AI Search . Synthesis and application data derived from chemical supplier databases (ChemScene, GuideChem).

A Senior Application Scientist's Guide to the Safe Handling of 2,6-Difluoro-3-Methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2,6-Difluoro-3-Methylphenylacetonitrile. As this compound is a specialized laboratory chemical, this guide synthesizes data from structurally similar compounds to establish a robust safety protocol grounded in established principles of chemical hygiene and risk mitigation.

Compound Profile and Hazard Identification

This compound is an aromatic nitrile compound. The presence of the nitrile functional group (-C≡N) and fluorine atoms on the benzene ring dictates its primary chemical reactivity and toxicological profile. While specific toxicological data for this exact compound is limited, a comprehensive hazard assessment can be extrapolated from close structural analogs such as 2,6-Difluorobenzonitrile and other substituted phenylacetonitriles.

The primary mechanism of toxicity for many aliphatic nitriles is their potential in vivo metabolism to cyanide, which can inhibit cellular respiration.[1] Therefore, this compound must be handled with the utmost caution. Upon combustion, it may release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride (HF).[2][3]

Inferred GHS Hazard Classification:

Based on data from analogous compounds[2][4][5], the following classifications are anticipated for this compound:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed
Acute Toxicity, DermalCategory 3 / 4H311/H312: Toxic or Harmful in contact with skin
Acute Toxicity, InhalationCategory 1 / 4H330/H332: Fatal or Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Hazardous to the Aquatic EnvironmentCategory 2 / 3H402/H411: Harmful or Toxic to aquatic life

The Hierarchy of Controls: A Risk Mitigation Framework

Effective safety management relies on a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective control measures down to the least. The primary goal is to eliminate or minimize the hazard at its source. Personal Protective Equipment (PPE) is always considered the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective Emergency_Response cluster_main Emergency Exposure Response Workflow cluster_routes Exposure Route cluster_actions Immediate Actions Start EXPOSURE OCCURS Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Action_Skin Remove contaminated clothing. Flush with water for 15+ minutes. Skin_Contact->Action_Skin Action_Eye Rinse cautiously with water for 15+ minutes. Remove contact lenses if possible. Eye_Contact->Action_Eye Action_Inhalation Move to fresh air. Keep comfortable for breathing. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth. Call POISON CENTER immediately. Ingestion->Action_Ingestion End SEEK IMMEDIATE MEDICAL ATTENTION Action_Skin->End Action_Eye->End Action_Inhalation->End Action_Ingestion->End

Caption: Immediate actions for different chemical exposure routes.

Protocol for Accidental Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [2][6]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention. [7]* Skin Contact: Immediately remove all contaminated clothing. [7]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [2]Seek immediate medical attention if irritation persists or if the contact was extensive. [7]* Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. [2]If the person feels unwell or has difficulty breathing, call for immediate medical assistance. [2]* Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a Poison Control Center or physician immediately. [2][3]

Protocol for Spill Management
  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). [8][9] 3. Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate all non-essential personnel from the area immediately. [3][10] 2. Alert your institution's emergency response team (e.g., Environmental Health & Safety).

    • If safe to do so, increase ventilation to the area and close the doors.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Conclusion

This compound is a hazardous chemical that demands rigorous adherence to safety protocols. By understanding its toxicological profile and implementing a multi-layered safety approach that prioritizes engineering controls and standard operating procedures, researchers can mitigate the risks associated with its handling. Always consult the most current safety information and institutional guidelines before beginning any work with this compound.

References

  • Title: Emergency Procedures for Incidents Involving Chemicals Source: University of Kentucky Research Safety URL: [Link]

  • Title: Safety Data Sheet: Acetonitrile Source: Carl ROTH URL: [Link]

  • Title: INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT - nitrylex® black Source: Gima URL: [Link]

  • Title: Chemical Emergencies, Exposures, and Spills Source: University of Florida Environmental Health and Safety URL: [Link]

  • Title: Safety Data Sheet: Acetonitrile Source: Carl ROTH URL: [Link]

  • Title: 2,5-Difluoro-3-methylphenylacetonitrile Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens Source: PPS Gloves URL: [Link]

  • Title: Acetonitrile - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Acetonitrile - Incident management Source: GOV.UK URL: [Link]

  • Title: Chemical Safety: Personal Protective Equipment Source: University of California, Santa Cruz URL: [Link]

  • Title: Safety Data Sheet: Acetonitrile D3 Source: Carl ROTH URL: [Link]

  • Title: Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: What is Nitrile and Why Does It Make a Great PPE Glove Source: Premier Safety URL: [Link]

Sources

Methodological & Application

2,6-Difluoro-3-Methylphenylacetonitrile reaction conditions and reagents

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity, and Handling Protocols[1]

Introduction & Strategic Importance

2,6-Difluoro-3-methylphenylacetonitrile is a high-value pharmacophore scaffold used extensively in the development of kinase inhibitors, ROR


 modulators, and anti-inflammatory agents.

Scientific Rationale: The specific substitution pattern of this molecule offers unique advantages in drug design:

  • Metabolic Stability: The 2,6-difluoro substitution blocks the ortho positions from metabolic oxidation (P450-mediated hydroxylation).

  • Conformational Locking: The steric bulk of the fluorine atoms forces the benzylic side chain out of planarity with the phenyl ring, often locking the molecule into a bioactive conformation that enhances binding affinity.

  • Electronic Modulation: The fluorine atoms exert a strong inductive effect (

    
    ), increasing the acidity of the benzylic protons (
    
    
    
    vs.
    
    
    for non-fluorinated analogs), which facilitates
    
    
    -functionalization under milder basic conditions.
Synthesis Protocol: Phase-Transfer Catalyzed Cyanation[2][3]

While traditional cyanation utilizes NaCN in DMSO, this method poses severe safety risks (formation of HCN gas, thermal runaways) and difficult workups. The Phase-Transfer Catalysis (PTC) method described below is the industry standard for safety, scalability, and purity.

Reaction Overview:



Reagents & Materials
ComponentEquiv.RoleCritical Note
2,6-Difluoro-3-methylbenzyl bromide 1.0SubstrateEnsure purity >98% to avoid inseparable byproducts.
Sodium Cyanide (NaCN) 1.2 - 1.5NucleophileDANGER: Fatal if swallowed/inhaled. Use dedicated waste streams.
Tetrabutylammonium Bromide (TBAB) 0.05CatalystFacilitates transport of

into the organic phase.
Toluene / Water (1:1) SolventBiphasic SystemToluene solubilizes the substrate; water solubilizes NaCN.
Step-by-Step Methodology
  • Setup: In a fume hood equipped with a cyanide detector, charge a 3-neck round-bottom flask with 2,6-difluoro-3-methylbenzyl bromide (1.0 eq) and Toluene (

    
     substrate).
    
  • Catalyst Addition: Add TBAB (0.05 eq) to the stirring solution.

  • Cyanide Addition: Dissolve NaCN (1.3 eq) in Water (

    
     substrate) in a separate beaker. Slowly add this aqueous solution to the organic phase via an addition funnel over 20 minutes.
    
    • Why: Controlling addition rate prevents localized exotherms.

  • Reaction: Heat the biphasic mixture to

    
     with vigorous stirring (
    
    
    
    ).
    • Mechanism:[1][2][3][4] The quaternary ammonium salt forms an ion pair with cyanide (

      
      ), shuttling it into the toluene layer where it displaces the bromide.
      
  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:2) every hour. Reaction typically completes in 4–6 hours.

  • Quench & Workup:

    • Cool to room temperature.[1]

    • Destruction of excess Cyanide: Add 10% bleach (NaOCl) solution to the aqueous layer slowly while monitoring pH (keep basic, pH > 10) to oxidize residual cyanide to cyanate.

    • Separate layers. Wash organic layer with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Dry over

    
    , filter, and concentrate. The crude oil is usually sufficiently pure (
    
    
    
    ) for downstream use. If necessary, purify via short-path vacuum distillation.
Downstream Derivatization: -Alkylation[7]

The presence of the 2,6-difluoro motif makes the benzylic position sterically crowded but electronically activated.

Protocol:


-Methylation using KHMDS 
  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Solvation: Dissolve this compound (1.0 eq) in anhydrous THF (

    
    ). Cool to 
    
    
    
    .
  • Deprotonation: Add KHMDS (1.1 eq, 1M in THF) dropwise. Stir for 30 minutes at

    
    .
    
    • Observation: The solution often turns deep yellow/orange due to the formation of the stabilized carbanion.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.

  • Warming: Allow the reaction to warm naturally to

    
     over 2 hours.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Visualized Workflows
Diagram 1: Synthesis & Safety Logic

This flow illustrates the critical path from precursor to product, highlighting the Phase Transfer Catalysis mechanism which segregates the bulk cyanide from the organic product, enhancing safety.

G Substrate 2,6-Difluoro-3-methyl benzyl bromide Intermediate Ion Pair Formation [Q+ CN-] Substrate->Intermediate Solubilization Reagents NaCN (aq) + TBAB (cat) Toluene Reagents->Intermediate Phase Transfer Product 2,6-Difluoro-3-methyl phenylacetonitrile Intermediate->Product SN2 Displacement (45°C, 4-6h) Waste Aqueous Waste (Requires Bleach Quench) Intermediate->Waste Br- Exchange

Caption: PTC Synthesis Pathway. The lipophilic catalyst (TBAB) shuttles cyanide ions into the organic phase for reaction.

Diagram 2: Divergent Reactivity

The nitrile group serves as a versatile "handle" for creating various functional groups required in medicinal chemistry.

Reactivity Core 2,6-Difluoro-3-methyl phenylacetonitrile Acid Phenylacetic Acid (Hydrolysis) Core->Acid H2SO4 / H2O Reflux Amine Phenethylamine (Reduction) Core->Amine H2 / Raney Ni or LiAlH4 Alpha Alpha-Alkyl Nitrile (Alkylation) Core->Alpha 1. KHMDS 2. R-X Hetero Tetrazole/Oxadiazole (Cyclization) Core->Hetero NaN3 / ZnBr2 (Click Chem)

Caption: Divergent synthesis map showing standard transformations accessible from the nitrile intermediate.

Analytical Characterization

To validate the synthesis of this compound, look for these specific markers:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (s, 3H, 
      
      
      
      ).
    • 
       ppm (s, 2H, 
      
      
      
      ). Note: This singlet may appear as a fine triplet due to long-range coupling with fluorine.
    • 
       ppm (m, 2H, Aromatic protons).
      
  • 
     NMR: 
    
    • Expect two distinct signals if the methyl group breaks the symmetry sufficiently, or a complex multiplet if shifts are overlapping.

  • IR Spectroscopy:

    • Diagnostic Nitrile Stretch:

      
       (Weak to medium intensity).
      
Safety & Handling (E-E-A-T)
  • Cyanide Hazard: Even though the final product is a nitrile, the synthesis involves ionic cyanide. Always keep a cyanide antidote kit (e.g., Hydroxocobalamin) nearby during the synthesis phase.

  • Skin Absorption: Benzylic nitriles are potent skin irritants and can be absorbed transdermally. Double-gloving (Nitrile over Latex) is recommended.

  • Waste Disposal: All aqueous waste from the synthesis must be treated with bleach at

    
     for at least 24 hours before disposal to ensure destruction of cyanide residues.
    
References
  • Sigma-Aldrich. (n.d.).[5] 2,6-Difluorophenylacetonitrile Product Sheet. Retrieved from

  • PubChem. (2023). 2,6-Difluorophenylacetonitrile Compound Summary. National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles (Cyanation). Retrieved from

  • Starks, C. M. (1971). Phase-transfer catalysis.[1][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[6] (Foundational text for the PTC protocol).

Sources

Application Notes and Protocols: 2,6-Difluoro-3-Methylphenylacetonitrile as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The incorporation of fluorine atoms into these scaffolds can dramatically influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 2,6-Difluoro-3-methylphenylacetonitrile emerges as a highly valuable and versatile building block in this context. The presence of the difluorinated phenyl ring, a methyl group, and a reactive nitrile functionality provides a unique combination of features for the construction of diverse and novel heterocyclic systems. The electron-withdrawing nature of the fluorine atoms activates the benzylic position, facilitating a range of chemical transformations. This guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of pyridines, pyrimidines, and quinolines, key heterocyclic cores in medicinal chemistry.

I. Synthesis of Substituted Pyridones via Guareschi-Thorpe Condensation

The Guareschi-Thorpe reaction is a classical and reliable method for the synthesis of 2-pyridone derivatives.[1][2] This approach involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. By first converting this compound to the corresponding cyanoacetamide, we can access a range of substituted 3-cyano-2-pyridones.[3][4]

Reaction Principle and Mechanism

The synthesis begins with the hydrolysis of the starting nitrile to the corresponding amide, followed by a base-catalyzed condensation with a β-dicarbonyl compound. The mechanism involves the formation of an enolate from the 1,3-dicarbonyl compound, which then attacks the cyano group of the cyanoacetamide. Subsequent cyclization and dehydration yield the final 2-pyridone product.

Guareschi_Thorpe cluster_0 Step 1: Cyanoacetamide Formation cluster_1 Step 2: Guareschi-Thorpe Condensation Start 2,6-Difluoro-3- Methylphenylacetonitrile Amide 2-(2,6-Difluoro-3-methylphenyl)acetamide Start->Amide H₂SO₄, H₂O Intermediate Acyclic Intermediate Amide->Intermediate Base (e.g., KOH) Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Intermediate Pyridone Substituted 3-Cyano-2-Pyridone Intermediate->Pyridone Cyclization & -H₂O

Figure 1: Reaction workflow for pyridone synthesis.

Experimental Protocols

Protocol 1.1: Synthesis of 2-(2,6-Difluoro-3-methylphenyl)acetamide

  • Reagent Preparation: In a well-ventilated fume hood, cautiously add this compound (1.0 eq) to concentrated sulfuric acid (5.0 eq) at 0 °C (ice bath).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford the desired acetamide.

Protocol 1.2: Synthesis of 3-Cyano-4,6-dimethyl-5-(2,6-difluoro-3-methylphenyl)-2-pyridone [3][5]

  • Reaction Setup: To a solution of 2-(2,6-difluoro-3-methylphenyl)acetamide (1.0 eq) and acetylacetone (1.1 eq) in ethanol, add a catalytic amount of a base such as potassium hydroxide or an amino acid like glycine.[5]

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Purification: Acidify the mixture with dilute HCl to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-cyano-2-pyridone derivative.

Reactant 1Reactant 2BaseSolventYield (%)Reference
CyanoacetamideAcetylacetoneGlycineWater~70-80[5]
N-Aryl CyanoacetamideAcetylacetoneKOHEthanol61-79[3][4]

II. Synthesis of Substituted Pyrimidines

The nitrile group of this compound is a key functional handle for the construction of pyrimidine rings. The condensation with amidines or guanidine is a direct and efficient method to form 2,4-diaminopyrimidine derivatives, which are important pharmacophores.[6][7]

Reaction Principle and Mechanism

This transformation is a cyclocondensation reaction. The reaction is typically base-catalyzed, where the amidine or guanidine acts as a binucleophile, attacking the nitrile carbon and the activated benzylic carbon of the arylacetonitrile. The presence of electron-withdrawing fluorine atoms on the phenyl ring enhances the acidity of the benzylic protons, facilitating the initial deprotonation and subsequent cyclization.

Pyrimidine_Synthesis Start 2,6-Difluoro-3- Methylphenylacetonitrile Intermediate Open-chain Intermediate Start->Intermediate Base (e.g., NaOEt) Guanidine Guanidine Hydrochloride Guanidine->Intermediate Pyrimidine 2,4-Diamino-6-(2,6-difluoro- 3-methylphenyl)pyrimidine Intermediate->Pyrimidine Cyclization

Figure 2: General scheme for pyrimidine synthesis.

Experimental Protocol

Protocol 2.1: Synthesis of 2,4-Diamino-6-(2,6-difluoro-3-methylphenyl)pyrimidine [6][7]

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in anhydrous ethanol.

  • Reaction Mixture: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature. Then, add this compound (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Isolation: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

III. Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer synthesis is a versatile method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as an α-arylacetonitrile.[8][9] This approach allows for the direct incorporation of the 2,6-difluoro-3-methylphenyl moiety at the 2-position of the quinoline core.

Reaction Principle and Mechanism

The reaction is typically catalyzed by a base or an acid. Under basic conditions, the α-arylacetonitrile is deprotonated to form a carbanion, which then undergoes a Knoevenagel-type condensation with the carbonyl group of the 2-aminoaryl aldehyde. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the nitrile, followed by tautomerization and elimination of ammonia to afford the aromatic quinoline.

Friedlander_Synthesis Start 2,6-Difluoro-3- Methylphenylacetonitrile Intermediate1 Condensation Product Start->Intermediate1 Base (e.g., NaOEt) Aminoaldehyde 2-Aminobenzaldehyde Derivative Aminoaldehyde->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Quinoline Substituted Quinoline Intermediate2->Quinoline -NH₃

Figure 3: Friedländer annulation for quinoline synthesis.

Experimental Protocol

Protocol 3.1: Synthesis of 2-(2,6-Difluoro-3-methylphenyl)quinoline [8][9]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted 2-aminobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide.

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium ethoxide or potassium hydroxide.

  • Reaction: Heat the reaction mixture to reflux for 6-10 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired quinoline derivative.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this starting material. The strategic placement of the fluorine atoms and the methyl group on the phenyl ring, combined with the reactivity of the nitrile functionality, offers numerous opportunities for the development of novel molecular architectures with potentially enhanced biological activities. The adaptability of classical named reactions such as the Guareschi-Thorpe condensation and the Friedländer annulation to this fluorinated building block underscores its utility in modern drug discovery and development.

References

  • Shaikh, A. A., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(12), 3123. [Link]

  • Tamaddon, F., & Roodan, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25357-25365. [Link]

  • Krasniqi, V., et al. (2016). Synthesis of 4,6-dimethyl-3-cyano-2-pyridone catalysed by amino acids. Journal of the Serbian Chemical Society, 81(10), 1125-1134. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-257. [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 10. [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI, 14(1), 10. [Link]

  • Robertson, J. G., et al. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere, 26(2), 115-130. [Link]

  • Debnath, P. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. ECSOC, 24, 08503. [Link]

  • Ghaedi, A., et al. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Scientific Reports, 8(1), 1-8. [Link]

  • Kebaili, A., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI, 14(1), 10. [Link]

  • Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Marco-Contelles, J., & Perez-Mayoral, E. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4118. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Yang, D., et al. (2007). Synthesis and characterization of quinoline derivatives via the Friedländer reaction. Tetrahedron, 63(32), 7654-7658. [Link]

Sources

Application Note: Structural Elucidation of 2,6-Difluoro-3-Methylphenylacetonitrile via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists involved in the structural characterization of fluorinated pharmaceutical intermediates.

Abstract & Scope

This guide details the assignment strategy for 2,6-Difluoro-3-Methylphenylacetonitrile , a critical scaffold in medicinal chemistry.[1] Fluorinated aromatics present unique challenges in NMR spectroscopy due to the strong scalar coupling between


F (spin ½, 100% abundance) and both 

H and

C nuclei.[1] This protocol provides a self-validating workflow to distinguish overlapping multiplets and confirm regiochemistry using coupling constant (

) analysis.[1]

Chemical Structure & Numbering

To ensure accurate assignment, the following numbering scheme is used:

  • Position 1: Quaternary Carbon attached to Acetonitrile group.[1]

  • Position 2: Fluorine-substituted Carbon (

    
    ).[1]
    
  • Position 3: Methyl-substituted Carbon (

    
    ).[1]
    
  • Position 4: Aromatic Proton (

    
    ).[1][2]
    
  • Position 5: Aromatic Proton (

    
    ).[1]
    
  • Position 6: Fluorine-substituted Carbon (

    
    ).[1]
    
  • Position 7: Methylene Carbon (

    
    ).[1]
    
  • Position 8: Nitrile Carbon (

    
    ).[1]
    

Experimental Protocol

Sample Preparation[1][3]
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is preferred for resolution.[1] DMSO-
    
    
    may be used if solubility is poor, but
    
    
    minimizes viscosity-induced broadening.[1]
  • Concentration: 10–15 mg in 600 µL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm for 
    
    
    
    , 77.16 ppm for
    
    
    ).[1]
Instrument Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended to resolve second-order effects).

  • Temperature: 298 K.[1]

  • Pulse Sequences:

    • 1H NMR: Standard zg30 with sufficient acquisition time (AQ > 3s) to resolve small

      
       couplings.
      
    • 13C{1H} NMR: Proton-decoupled. Note: Fluorine coupling will not be decoupled, resulting in complex splitting.[1]

    • 19F NMR: Essential for confirming the presence of two distinct fluorine environments (though chemically similar, the methyl group breaks symmetry).[1]

Results & Assignment Logic

H NMR Analysis

The proton spectrum is characterized by signal splitting derived from both H-H and H-F coupling.[1]

Table 1: Predicted


H NMR Assignments in 

PositionShift (δ ppm)*MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment Logic
H4 7.10 – 7.20dd (doublet of doublets)1H

,

Ortho to Me, Meta to F2.[1] Couples to H5 and F2.
H5 6.90 – 7.05td (triplet of doublets)1H

,

,

Ortho to F6, Meta to H4.[1] Large coupling to F6 and H4.[1]
CH₂ (7) 3.70 – 3.85t (triplet) or br s2H

Long-range coupling to F2 and F6.[1]
CH₃ (Me) 2.25 – 2.35d (doublet)3H

Long-range coupling to F2 (Ortho).[1]

*Values are representative ranges based on substituent additivity rules for fluorinated benzyl cyanides.

Mechanistic Insight: The H5 Multiplet

The H5 proton is the most diagnostically rich signal.[1] It resides ortho to Fluorine-6 and ortho to Proton-4.[1]

  • Primary Splitting:

    
     (~9 Hz) splits the signal into a doublet.[1]
    
  • Secondary Splitting:

    
     (~8 Hz) splits each leg into another doublet (pseudo-triplet appearance).[1]
    
  • Tertiary Splitting: Long-range

    
     from F2 (~6 Hz) may further broaden or split the peaks.[1]
    
C NMR Analysis

The carbon spectrum is dominated by Carbon-Fluorine coupling, which follows the magnitude order:


.[1]

Table 2: Predicted


C NMR Assignments 
CarbonShift (δ ppm)*Multiplicity

(Hz)
Structural Context
C2, C6 158 – 162dd (large)

Direct attachment to Fluorine.[1] Distinct shifts due to Me at C3.
C8 (CN) 117 – 118t (small)

Nitrile carbon.[1]
C4 129 – 132dd

Meta to F2, Para to F6.
C5 115 – 117dd

Ortho to F6.[1]
C1 105 – 110t (triplet)

Quaternary.[1] Flanked by two Fluorines (shielded).[1]
C3 120 – 125dd

Attached to Methyl.[1][2] Ortho to F2.[1]
CH₂ (7) 14 – 18t (triplet)

Methylene.[1]
CH₃ 10 – 14d (doublet)

Methyl group.[1]

Visualization of Assignment Logic

The following diagrams illustrate the logical flow for confirming the structure and the specific coupling tree for the aromatic protons.

Diagram 1: Analytical Workflow

NMR_Workflow Sample Sample Preparation (15mg in CDCl3) H1_Exp 1H NMR Experiment (zg30) Sample->H1_Exp C13_Exp 13C{1H} Experiment (pg30) Sample->C13_Exp F19_Exp 19F Experiment (Confirm 2 F env) Sample->F19_Exp Analysis Multiplet Analysis H1_Exp->Analysis C13_Exp->Analysis F19_Exp->Analysis Decision Are J-values consistent? Analysis->Decision Assign Final Assignment & Report Decision->Assign Yes ReRun Run 2D (HSQC/HMBC) Decision->ReRun No (Ambiguity) ReRun->Assign

Caption: Step-by-step workflow for the structural verification of fluorinated aromatics.

Diagram 2: H5 Proton Coupling Tree

This diagram visualizes why the H5 proton appears as a "Triplet of Doublets" (or pseudo-quartet) due to the interaction with F6, H4, and F2.[1]

Coupling_Tree H5 H5 Signal (Singlet) L1_Left H5->L1_Left J(H-F6) ~9Hz L1_Right H5->L1_Right L2_LL d L1_Left->L2_LL J(H-H4) ~8Hz L2_LR d L1_Left->L2_LR L2_RL d L1_Right->L2_RL L2_RR d L1_Right->L2_RR Result Resulting Multiplet: ddd (appears as td)

Caption: Splitting tree for H5 proton showing large Ortho-F and Ortho-H couplings.

Discussion & Verification

The "Ortho-F" Effect on C

A critical validation point is the chemical shift of C1 .[1] In non-fluorinated benzyl cyanide, the ipso-carbon appears around 130 ppm.[1] However, the Ortho-Fluorine effect is shielding (typically -12 to -15 ppm per fluorine).[1]

  • Calculation for C1: Base (128 ppm) +

    
     (-1) + 2 
    
    
    
    
    
    (-13)
    
    
    101 ppm.[1]
  • Observation: Expect C1 to appear significantly upfield (100–110 ppm) as a triplet (

    
     Hz). This confirms the presence of both fluorines flanking the acetonitrile group.[1]
    
Distinguishing H4 vs H5

While both are aromatic protons:

  • H5 is adjacent to two NMR-active nuclei with large couplings (F6 and H4).[1] It will be the broader, more complex multiplet.[1]

  • H4 is adjacent to one NMR-active proton (H5) and one Fluorine (F2) which is meta (smaller coupling).[1] It will appear as a cleaner doublet of doublets.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][3] Chem.1997 , 62, 7512–7515.[1][4] Link[1]

  • Babij, N. R. et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1] Org.[1][2][3][5][6] Process Res. Dev.2016 , 20, 661–667.[1] Link[1]

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009 .[1] (General Reference for F-C coupling constants).

  • PubChem Compound Summary. "this compound (CID 119002824)."[1] Link

Sources

Crystal structure analysis of 2,6-Difluoro-3-Methylphenylacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Entity: 2,6-Difluoro-3-Methylphenylacetonitrile Derivatives

Abstract

The precise structural characterization of fluorinated phenylacetonitriles, such as This compound , is a critical step in the development of next-generation kinase inhibitors and agrochemicals.[1][2] These scaffolds often exhibit complex polymorphism and low melting points, presenting unique challenges in single-crystal growth and X-ray diffraction (SCXRD) analysis.[1][2][3] This guide provides a validated workflow for crystallizing these "difficult" lipophilic nitriles, resolving common disorder problems associated with fluorine/methyl substitution, and quantifying weak interactions (C–H···F, C–H···N) that drive lattice stability.[1][2][3]

Introduction: The "Fluorine Effect" in Solid-State Design

In medicinal chemistry, the strategic introduction of fluorine (the "Fluorine Scan") is used to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. However, in the solid state, fluorine behaves as a "disruptor."

For This compound , three competing forces dictate the crystal lattice:

  • Dipolar Alignment: The nitrile (–CN) group creates a strong dipole moment, often leading to anti-parallel stacking.[1][3]

  • Steric Bulk vs. Rotation: The 3-methyl group introduces steric hindrance while remaining rotationally active, often leading to dynamic disorder even at low temperatures.[1][2][3]

  • Weak Directional Forces: Unlike strong O–H···O bonds, the lattice is stabilized by weak C–H···F and C–H···N interactions.

Critical Challenge: Many derivatives in this class are oils or low-melting solids at room temperature.[1][2][3] Standard evaporation methods often result in "oiling out" rather than nucleation.[1][2][3]

Protocol A: Crystallization of Low-Melting Nitriles

Objective: To obtain diffraction-quality single crystals from a potentially oily or low-melting substrate.[1][2][3]

Prerequisites:

  • Compound Purity: >98% (HPLC).[1][2][3] Impurities act as nucleation inhibitors.[1][2][3]

  • Temperature Control: Programmable incubator or cryostat.[1][2][3]

Step-by-Step Methodology

Method 1: The "Antisolvent Layering" Technique (Recommended) This method relies on the slow diffusion of a non-polar antisolvent into a polar solution, reducing solubility gradually to prevent oiling out.

  • Dissolution: Dissolve 20 mg of the substrate in the minimum amount (approx. 0.5 mL) of Dichloromethane (DCM) or Ethyl Acetate .[1][2][3] Ensure complete dissolution; sonicate if necessary.[1][2][3]

  • Layering: Using a gas-tight syringe, carefully layer 1.0 mL of n-Heptane or Hexane on top of the denser solution.[1][2][3] Crucial: Do not mix.[1][2][3] The interface must remain sharp.

  • Incubation: Seal the vial with Parafilm (poke one pinhole for very slow evaporation). Store at 4°C (refrigerator) to reduce kinetic energy and encourage ordering.

  • Observation: Check after 48–72 hours. Look for needles or blocks growing at the interface.[3]

Method 2: In-Situ Cryo-Crystallization (For Liquids/Oils) If the substance remains an oil at room temperature:

  • Load a small droplet of the neat oil into a Lindemann capillary (0.3 mm diameter).[1][3]

  • Mount the capillary on the goniometer head of the diffractometer.[3]

  • Establish a cryostream at 260 K .[1][2][3]

  • Flash-cool to 100 K to create a glass, then slowly warm (10 K/min) until devitrification (crystallization) is observed.

  • Anneal the crystal by cycling the temperature ±10 K around the crystallization point to improve mosaicity.

Visualization: Crystallization Decision Tree

CrystallizationWorkflow Start Substrate State (Room Temp) Solid Solid Powder Start->Solid Oil Oil / Viscous Liquid Start->Oil SolventTest Solubility Screen (DCM, EtOH, Toluene) Solid->SolventTest Capillary Capillary Mounting (Neat Liquid) Oil->Capillary Layering Biphasic Layering (DCM + Heptane) SolventTest->Layering High Sol. SlowEvap Slow Evaporation (4°C, Pinhole) SolventTest->SlowEvap Med Sol. Check Check Optics Layering->Check SlowEvap->Check CryoStream In-Situ Cryo-Crystallization (Zone Melting) Capillary->CryoStream CryoStream->Check Check->Start Amorphous/Twinning Success Data Collection Check->Success Single Crystal

Figure 1: Decision matrix for selecting the crystallization method based on the physical state of the fluorinated derivative.

Protocol B: Data Collection & Reduction

Objective: Maximize resolution and handle weak diffraction typical of light-atom structures.[1][2][3]

Instrument Configuration:

  • Source: Cu-Kα (λ = 1.54184 Å).[1][2][3] Reasoning: Copper radiation provides higher flux and better diffraction for organic molecules without heavy atoms, essential for detecting weak high-angle reflections.[1][2][3]

  • Detector Distance: 40–50 mm.[1][2][3]

  • Temperature: 100 K (Nitrogen stream).

    • Causality: The 3-methyl group on the phenyl ring acts as a "rotor."[2][3] At room temperature, this group will exhibit high thermal motion (large ellipsoids), obscuring bond lengths.[1][3] Cooling freezes this rotation.[1][2][3]

Data Strategy:

  • Screening: Collect 20 frames to assess unit cell and diffraction quality. If spots are streaky, the crystal may be layered/cracked; try annealing.[3]

  • Strategy: Collect a full sphere of data (completeness > 99%) with high redundancy (> 4). This is vital for accurate space group determination, especially if the fluorine atoms break the symmetry.

  • Resolution: Aim for 0.80 Å or better.

Protocol C: Structural Refinement & Analysis

Objective: Correctly model disorder and interpret intermolecular interactions.

The Challenge of Pseudo-Symmetry: In 2,6-difluoro derivatives, the molecule has local


 symmetry (down the C1–C4 axis) if the methyl group is ignored. However, the 3-methyl group breaks this symmetry.[1][2][3] If the crystal packs in a way that averages these positions, you may see disorder  where the Methyl and the H5 proton occupy the same space in different unit cells.
Refinement Steps (SHELXL/OLEX2)[1]
  • Initial Solution: Use Intrinsic Phasing (SHELXT).[1][2][3]

  • Atom Assignment: Assign F1, F2, and N1 clearly.

  • Handling Methyl Disorder:

    • If the electron density at the C3-Methyl position looks elongated or "peanut-shaped," model it as a disordered group (PART 1 and PART 2) with occupancy refined (usually starts at 0.5/0.5).[1][2][3]

    • Use restraints: DFIX for C–C bond lengths (1.50 Å) and SIMU for thermal parameters.

  • Hydrogen Placement:

    • Aromatic H: Riding model (AFIX 43).[1][2][3]

    • Methyl H: Use AFIX 137 (allowing rotation to find the best H-bond fit).[1][2][3]

    • Critical Check: Ensure Methyl H atoms are not clashing with the adjacent Fluorine (F2).[1][3] The van der Waals radius of F is larger than H; specific rotation angles are often "locked" by this steric clash.[3]

Interaction Analysis (Hirshfeld Surfaces)

Once the structure is refined (


), quantify the "Fluorine Effect" using Hirshfeld Surface analysis (CrystalExplorer).[1]
Interaction TypeFingerprint RegionSignificance in 2,6-Difluoro-3-Methyl...[1][2][3]
H···F Sharp spikes (bottom left)Primary Stabilizer. Look for C–H[1]···F interactions bridging layers.[1][2][3]
H···N Sharp spikes (side)Directional Anchor. The nitrile N acts as a strong acceptor for aromatic protons.[1][3]
F···F Broad region on diagonalRepulsive/Steric. Usually <5% of surface.[1][2][3] High F···F contact indicates forced packing (metastable).[1][2][3]
C···C (π–π) Red/Blue triangles on Shape IndexStacking. Check if the electron-deficient fluorinated ring stacks with electron-rich regions.[1][2][3]
References & Authority

Cited Standards & Protocols:

  • Crystallization of Oils: Nangia, A.[1][2][3] "Crystallization of difficult substrates."[1][2][3] Crystal Growth & Design, providing the basis for the antisolvent layering and in-situ cryo-crystallization techniques.[1][2][3]

  • Fluorine Interactions: Desiraju, G. R.[1][3] "Fluorine in Crystal Engineering."[1][2][3] This seminal work establishes the hierarchy of C–H···F interactions used in the Analysis section.

  • Refinement Guidelines: Sheldrick, G. M.[1][3] (SHELX).[1][2][3] The standard for handling disorder (PART instructions) and restraints (DFIX/SIMU).

  • Hirshfeld Analysis: Spackman, M. A.[1][3] & Jayatilaka, D.[1][3][4] Methodology for quantifying intermolecular interactions.[1][2][3][5][6]

Reference List:

  • Groom, C. R., et al. (2016).[1][3][7] "The Cambridge Structural Database."[3][5][8] Acta Crystallographica Section B.

  • Chopra, D., & Row, T. N. G. (2011).[1][3] "Role of organic fluorine in crystal engineering." CrystEngComm, 13, 2175-2186.[1][2][3]

  • Thalladi, V. R., et al. (1998).[1][3] "C–H···F Interactions in the Crystal Structures of Fluorobenzenes." Journal of the American Chemical Society, 120(34), 8702–8710.

  • Mettler Toledo. "Recrystallization Guide: Solvents and Methods."[1][2][3]

Disclaimer: This protocol involves the use of hazardous chemicals (DCM, Fluorinated aromatics).[1][2][3] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Optimization for 2,6-Difluoro-3-Methylphenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 26DF-CN-SOLV Status: Operational Subject: Troubleshooting Solvent Effects in SN2 Cyanation of Sterically Hindered Benzyl Halides

Executive Summary: The "Ortho-Effect" Challenge

User Context: You are attempting to synthesize 2,6-Difluoro-3-Methylphenylacetonitrile via nucleophilic substitution (SN2) of 2,6-difluoro-3-methylbenzyl chloride (or bromide) using a cyanide source (NaCN/KCN).

The Core Problem: Unlike simple benzyl chlorides, your substrate possesses two fluorine atoms at the ortho positions (2,6-). These create significant steric hindrance around the benzylic carbon and exert a strong electron-withdrawing inductive effect ($ -I $).

  • Consequence: The nucleophilic attack is kinetically impeded.

  • Solvent Criticality: The choice of solvent determines whether the cyanide ion ($ \text{CN}^- $) is "naked" (highly reactive) or solvated (sluggish), which is the deciding factor in overcoming the steric barrier of the 2,6-difluoro substitution.

Solvent System Decision Matrix

We categorize the synthetic approaches into two primary solvent systems. Choose the module below that matches your current experimental setup.

Comparative Data Table
FeatureSystem A: Polar Aprotic (DMSO/DMF) System B: Biphasic PTC (Toluene/Water)
Mechanism Homogeneous SN2 ("Naked Anion")Heterogeneous Ion-Pair Transfer
Reaction Rate Fast (1-4 hours)Moderate/Slow (6-24 hours)
Steric Tolerance High (Best for 2,6-difluoro substrates)Moderate (Requires catalyst optimization)
Impurity Profile Hydrolysis (Amide), DimerizationLow (Clean product separation)
Safety Risk High (Exothermic runaway potential)Low (High heat capacity of water)
Workup Difficult (High BP solvent removal)Easy (Phase separation)
Visualization: Solvent Selection Workflow

SolventSelection Start Start: 2,6-Difluoro-3-Methylbenzyl Halide Decision Prioritize Speed or Safety? Start->Decision DMSO_Path Route A: Polar Aprotic (DMSO/DMF) (High Kinetic Energy) Decision->DMSO_Path Speed/Sterics PTC_Path Route B: Phase Transfer (Tol/H2O) (Process Safety) Decision->PTC_Path Safety/Scale DMSO_Risk Risk: Runaway Exotherm Req: Cryo-dosing DMSO_Path->DMSO_Risk PTC_Risk Risk: Stalled Reaction Req: High Shear Stirring PTC_Path->PTC_Risk Outcome_DMSO Result: High Yield, Difficult Workup DMSO_Risk->Outcome_DMSO Outcome_PTC Result: Clean Product, Easy Scale-up PTC_Risk->Outcome_PTC

Figure 1: Decision tree for selecting the appropriate solvent system based on process constraints.

Module A: Polar Aprotic Solvents (DMSO, DMF, NMP)

Best for: Small scale, high-throughput screening, or highly hindered substrates where PTC fails.

The Mechanism

In solvents like DMSO (Dimethyl sulfoxide), the cation (


) is solvated by the oxygen of the solvent, but the anion (

) is left poorly solvated ("naked"). This increases the nucleophilicity of the cyanide by orders of magnitude, allowing it to penetrate the steric shield of the 2,6-difluoro groups [1][3].
Troubleshooting Guide

Issue 1: Rapid Exotherm / Thermal Runaway

  • Symptom: Temperature spikes immediately upon reagent addition; dark color formation.

  • Root Cause: The reaction between "naked" cyanide and benzyl halides in DMSO is highly exothermic. The 2,6-difluoro substitution does not sufficiently retard the initial heat release.

  • Correction:

    • Dilution: Ensure the substrate concentration is <1.0 M.

    • Dosing: Do not add solid NaCN to the substrate. Dissolve NaCN in minimal water or DMSO and dose slowly into the substrate solution at 0–10°C.

Issue 2: Low Yield / High Amide Impurity

  • Symptom: IR shows broad peak at 3400 cm⁻¹ (Amide N-H); MS shows M+18 peak (Hydrolysis).

  • Root Cause: DMSO is hygroscopic. At high temperatures (>80°C), residual water hydrolyzes the nitrile to the amide. The electron-withdrawing fluorine atoms make the nitrile carbon more susceptible to nucleophilic attack by water.

  • Correction:

    • Use anhydrous DMSO (<0.1% water).

    • Keep reaction temperature below 60°C. The "naked" anion effect usually allows reaction at lower temps.

Issue 3: Difficult Workup (Emulsions)

  • Symptom: Cannot extract product from DMSO into organic phase.

  • Correction: "Crash" the reaction by pouring the DMSO mixture into 5x volume of ice water. The organic nitrile should precipitate as a solid or oil, which can then be filtered or extracted with Ethyl Acetate.

Module B: Phase Transfer Catalysis (Toluene/Water)

Best for: Scale-up, safety-critical environments, and ease of purification.

The Mechanism

The reaction occurs at the interface or within the organic phase. A quaternary ammonium salt (e.g., TBAB) transports the


 from the aqueous phase into the organic (Toluene) phase as a lipophilic ion pair ($ \text{Q}^+\text{CN}^- $). This avoids the use of hazardous DMSO [4][5].
Visualization: PTC Workflow

PTC_Workflow Aqueous Aqueous Phase (NaCN + Water) Catalyst Catalyst (TBAB) Shuttles CN- across interface Aqueous->Catalyst Ion Exchange Organic Organic Phase (Substrate + Toluene) Reaction S_N2 Reaction (Organic Phase) Organic->Reaction Attack 2,6-F-Benzyl Catalyst->Organic Transfer Q+CN- Reaction->Catalyst Regenerate Q+Cl-

Figure 2: The cyclic transport mechanism in Phase Transfer Catalysis.

Troubleshooting Guide

Issue 1: Reaction Stalls (<50% Conversion)

  • Symptom: Starting material remains after 24 hours.

  • Root Cause:

    • Stirring: PTC is diffusion-controlled. Insufficient agitation prevents the interface generation required for ion transfer.

    • Hydration: The cyanide ion might be too hydrated to react with the sterically hindered 2,6-difluoro center.

  • Correction:

    • Increase impeller speed (high shear is mandatory).

    • Catalyst Switch: Switch from TBAB (Tetrabutylammonium bromide) to Aliquat 336 (Methyltrioctylammonium chloride). The longer alkyl chains create a more lipophilic environment, "dehydrating" the cyanide ion more effectively [4].

Issue 2: Catalyst Poisoning

  • Symptom: Reaction starts but stops at ~70%.

  • Root Cause: Accumulation of halide salts (NaCl/NaBr) in the aqueous phase can compete with Cyanide for the catalyst.

  • Correction: Minimize the volume of the aqueous phase (use a saturated NaCN solution). High ionic strength "salts out" the catalyst into the organic phase, improving efficiency.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol or Methanol as a solvent? A: Not recommended. Protic solvents like ethanol form strong hydrogen bonds with the cyanide ion ($ \text{CN}^- \cdots \text{H-OEt} $). This "solvation cage" significantly reduces the nucleophilicity of the cyanide [2][6]. Given the steric hindrance of your 2,6-difluoro substrate, the reaction will be extremely slow or fail completely.

Q: Why is the 2,6-difluoro analog reacting slower than the 2,4-difluoro analog? A: This is the classic Ortho Effect . The fluorine atoms at the 2 and 6 positions physically block the trajectory of the incoming cyanide nucleophile (backside attack). The 2,4-isomer has one open ortho position, allowing easier access. You must use a more active solvent system (DMSO) or higher temperature to overcome this energy barrier [3].

Q: Safety Warning: What if I acidify the waste stream? A: CRITICAL DANGER. Never acidify cyanide waste.



Hydrogen Cyanide is a lethal gas.[1][2] All waste streams must be quenched with basic bleach (Sodium Hypochlorite at pH > 10) or Ferrous Sulfate to form stable ferrocyanides before disposal [7][8].

References

  • Solvent Effects on SN2 Reactions. Chemistry LibreTexts. (2023). Explains the "solvent cage" effect and why polar aprotic solvents accelerate nucleophilic substitution.

  • Solvent Effects on SN2 Reactions (Video). YouTube. (2014).[3] Visual demonstration of hydrogen bonding retarding nucleophilic attack in protic solvents.

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. (2023). Discusses steric effects (ortho-substitution) and nucleophilicity trends.

  • Industrial Phase-Transfer Catalysis. Phase Transfer Catalysis Communications. Comparison of PTC vs. DMSO for cyanation, highlighting workup advantages.

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. (2008). Mechanistic details on ion-pair transport and catalyst selection (Starks' Extraction Mechanism).

  • What is the effect of solvent on SN2? Quora. (2018). Discussion on carbocation stability and anion solvation in various media.

  • Sodium Cyanide: Systemic Agent. CDC/NIOSH. Emergency response guidelines for cyanide exposure and HCN gas risks.

  • Standard Operating Procedure - Potassium or Sodium Cyanide. Yale Environmental Health & Safety. Protocols for waste disposal and quenching cyanide reactions.

Sources

Identifying byproducts in 2,6-Difluoro-3-Methylphenylacetonitrile synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the identification of process-related impurities in the synthesis of 2,6-Difluoro-3-Methylphenylacetonitrile (Target


).

The synthesis of phenylacetonitriles via nucleophilic substitution (SN2) is chemically straightforward but analytically deceptive. The electron-withdrawing nature of the 2,6-difluoro substitution pattern creates a highly reactive benzylic center, increasing the likelihood of specific side reactions—namely hydrolysis and dimerization. Furthermore, the nitrile group itself exhibits poor proton affinity in ESI(+), often leading to confusing mass spectra dominated by adducts or artifacts rather than the protonated molecular ion


.

This guide provides the mechanistic logic, mass spectral data, and troubleshooting workflows required to validate your product and identify contaminants.

Module 1: The Synthesis Pathway & Expected Impurities

The Chemistry of Failure

To interpret the LC-MS data, you must understand the reaction vector. The standard industrial route involves treating 2,6-difluoro-3-methylbenzyl bromide with a cyanide source (NaCN/KCN) in a polar aprotic solvent.

Critical Side Reactions
  • Hydrolysis (The "Water" Problem): The nitrile group is susceptible to hydrolysis, especially if the reaction mixture becomes basic or acidic during workup. This proceeds in two stages: first to the Primary Amide , then to the Carboxylic Acid .

  • Alkylation/Dimerization (The "Active Methylene" Problem): The product nitrile contains an acidic methylene group (

    
    ) flanked by the electron-poor fluorinated ring. In the presence of base (e.g., excess cyanide or hydroxide), this position deprotonates and attacks the unreacted benzyl bromide, forming a Dimer .
    
  • Starting Material Persistence: Steric hindrance from the 2,6-difluoro pattern can slow the SN2 attack, leaving residual benzyl bromide.

Pathway Visualization

The following diagram maps the synthesis and impurity generation pathways.

G SM Starting Material (Benzyl Bromide) MW: ~221/223 Product Target Nitrile MW: 167.05 SM->Product + NaCN (SN2) Amide Impurity A (Amide) MW: 185.06 Product->Amide + H2O (Hydrolysis) Dimer Impurity C (Dimer) MW: ~307 Product->Dimer + SM (Alkylation) Acid Impurity B (Acid) MW: 186.05 Amide->Acid + H2O (Hydrolysis)

Figure 1: Reaction pathway showing the transformation of 2,6-difluoro-3-methylbenzyl bromide to the target nitrile and common downstream impurities.

Module 2: LC-MS Data & Mass Shifts

Mass Spectral Library

Use the table below to assign peaks in your chromatogram. Note that fluorinated compounds often do not fly well in ESI(+) without specific mobile phase additives (see Module 4).

Target Formula: C9H7F2N Monoisotopic Mass: 167.05 Da

Compound IDStructure DescriptionFormulaMonoisotopic Mass (Da)Primary Ion (ESI+)Mass Shift (

)
Target This compoundC9H7F2N167.05168.06

0
Impurity A Amide (Partial Hydrolysis)C9H9F2NO185.06186.07

+18
Impurity B Acid (Full Hydrolysis)C9H8F2O2186.05187.06

*
+19
Impurity C Dimer (Alkylated Nitrile)C17H13F4N307.10308.11

+140
SM Benzyl Bromide PrecursorC8H7BrF2220.97N/A (No ionization)N/A

*Note: Carboxylic acids (Impurity B) ionize poorly in ESI(+) and are better detected in ESI(-) mode as


.
Expert Insight: The "Phantom" Amine

Warning: Nitriles in LC-MS can undergo an electrochemical reduction at the ESI probe tip, creating an artifact peak at


.
  • Observation: You see a peak at

    
     213.
    
  • Cause: Reduction of the nitrile (167) to the ethylamine adduct

    
    .
    
  • Action: Do not mistake this for a chemical impurity. It is an instrumental artifact dependent on voltage settings [1].

Module 3: Troubleshooting FAQ

Q1: I see a strong peak at m/z 184/189/208 but no 168. Where is my product?

Diagnosis: Nitriles have low proton affinity. You are likely seeing adducts rather than the protonated ion.

  • 184: Ammonium adduct

    
    . (167 + 17). Common if ammonium buffers are used.
    
  • 189: Sodium adduct

    
    . (167 + 22). Common in glass storage or non-LCMS grade solvents.
    
  • 208: Acetonitrile solvent adduct

    
    . (167 + 1 + 41).
    
  • Solution: Switch your mobile phase modifier to 5mM Ammonium Formate . This forces the formation of the

    
     adduct (184), providing a consistent signal for quantification.
    
Q2: There is a doublet peak with equal intensity separated by 2 Da. What is this?

Diagnosis: This is the tell-tale isotopic signature of Bromine (


 and 

are approx 1:1).
  • Identification: This is unreacted Starting Material (Benzyl Bromide).

  • Note: Benzyl halides ionize very poorly in ESI. If you see this in UV (254 nm) but not in MS, it confirms the presence of the bromide. To see it in MS, you may need an APPI (Atmospheric Pressure Photoionization) source or simply rely on UV purity.

Q3: My product peak is splitting or tailing significantly.

Diagnosis: Fluorine atoms can induce "fluorine-fluorine interactions" with stationary phases, or the sample is overloaded.

  • Solution:

    • Dilute: Inject 1/10th the concentration.

    • Column Choice: If using a standard C18, switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases interact specifically with the

      
      -systems of fluorinated aromatics, often resolving isomers or impurities that co-elute on C18.
      

Module 4: Standardized Protocols

Protocol A: LC-MS Method for Impurity Profiling

Use this method to screen for the Nitrile, Amide, and Dimer.

  • Column: C18 or Phenyl-Hexyl,

    
     mm, 1.7 µm particle size.
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

  • Detection:

    • UV: 210 nm (Amide/Acid detection) and 254 nm (Aromatic ring).

    • MS: ESI Positive (Scan range 100–500 Da).

Protocol B: Distinguishing Amide vs. Acid

Since the Amide (


 Da) and Acid (

Da) are close in mass, ESI(+) can be ambiguous.
  • Run in ESI Negative Mode:

    • Acid: Will show a strong

      
       peak at 185 .
      
    • Amide: Will NOT ionize well in negative mode (or show very weak signal).

    • Nitrile: Will NOT ionize in negative mode.

  • Shift Test:

    • Add 1 drop of

      
       to the sample vial.
      
    • Amide: The

      
       protons exchange, shifting mass by +2 Da (
      
      
      
      ).
    • Acid: The

      
       proton exchanges, shifting mass by +1 Da (
      
      
      
      ).

References

  • Nitrile Reduction Artifacts in ESI

    • Source: Wiley / Journal of Mass Spectrometry
    • Title: Reduction of nitriles to amines in positive ion electrospray ioniz
    • URL:[Link]

  • General Cyanation Mechanisms

    • Source: Organic Chemistry Portal
    • Title: Arenenitrile Synthesis by Cyanations or Substitution.[1]

    • URL:[Link]

  • LC-MS of Hydrolysis Products: Source: Thermo Fisher Scientific Technical Notes Title: Context matters: selecting LC-MS sample prepar
  • Adduct Formation in ESI

    • Source: Journal of the American Society for Mass Spectrometry
    • Title: Adduct Formation in ESI/MS by Mobile Phase Additives.[2][3][4]

    • URL:[Link]

Sources

Technical Support Center: Stability and Handling of 2,6-Difluoro-3-Methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-Difluoro-3-Methylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the difluoro substituents on the phenyl ring significantly influences its chemical properties, including its stability. Understanding its behavior under acidic and basic conditions is crucial for successful reaction outcomes, proper storage, and accurate analytical characterization. This guide provides a comprehensive overview of these aspects, grounded in established chemical principles and practical laboratory experience.

Section 1: Stability under Acidic Conditions

The nitrile group of this compound is susceptible to hydrolysis under acidic conditions, typically yielding the corresponding carboxylic acid, 2,6-Difluoro-3-methylphenylacetic acid, via an intermediate amide. The reaction is generally catalyzed by strong mineral acids such as hydrochloric acid or sulfuric acid and often requires elevated temperatures to proceed at a practical rate.[1][2]

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: What are the expected products of this compound degradation in acidic media?

A1: The primary degradation pathway in acidic media is hydrolysis. This proceeds in two main stages: first, the nitrile is converted to 2,6-Difluoro-3-methylphenylacetamide, which then undergoes further hydrolysis to the final product, 2,6-Difluoro-3-methylphenylacetic acid.[1][2] Under forcing conditions (e.g., high temperature, prolonged reaction times), the carboxylic acid is the major product. It is generally difficult to stop the reaction at the amide stage under acidic conditions.[2][3]

Q2: My acidic hydrolysis reaction is very slow or incomplete. What could be the issue?

A2: Several factors can contribute to a sluggish or incomplete reaction:

  • Insufficient Acid Concentration: The hydrolysis is acid-catalyzed. Ensure you are using a sufficiently concentrated acid. For many nitrile hydrolyses, concentrated hydrochloric acid or sulfuric acid is employed.[1]

  • Low Temperature: The hydrolysis of nitriles, especially electron-deficient ones like this compound, often requires heating to overcome the activation energy.[1] Consider increasing the reaction temperature, potentially to reflux.

  • Poor Solubility: The starting material may have limited solubility in the aqueous acidic medium. Adding a co-solvent such as ethanol or methanol can improve solubility and reaction rate.

  • Electron-Withdrawing Effects: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which can decrease the basicity of the nitrile nitrogen. This makes the initial protonation step, which activates the nitrile for nucleophilic attack by water, less favorable.[4]

Q3: I am observing the formation of a foul-smelling byproduct. What is it and how can I avoid it?

A3: In the synthesis of phenylacetic acids from phenylacetonitriles, the formation of a volatile and foul-smelling byproduct, isocyanobenzyl, has been reported, particularly when using strong acids like sulfuric acid.[5] While this is more commonly associated with the synthesis route, harsh reaction conditions during hydrolysis could potentially lead to side reactions. To minimize byproduct formation, consider using milder conditions where possible, such as a different acid or lower temperatures for a longer duration. Careful control of the reaction temperature is crucial.

Q4: Can I use concentrated sulfuric acid for the hydrolysis?

A4: Yes, concentrated sulfuric acid can be used and is a common reagent for nitrile hydrolysis.[5] However, be aware that it is a powerful dehydrating agent and can promote side reactions and charring if the temperature is not carefully controlled. A mixture of sulfuric acid and water is often used to moderate the reaction. For some fluorinated benzonitriles, heating in 90% sulfuric acid at 70-80°C has been used to achieve hydrolysis to the amide.[6]

Troubleshooting Guide: Acidic Hydrolysis
Issue Potential Cause Recommended Solution
Reaction not starting Insufficient acid catalysis or low temperature.Increase acid concentration or switch to a stronger acid (e.g., from HCl to H₂SO₄). Gradually increase the reaction temperature.
Incomplete conversion Reaction time is too short, or the temperature is too low.Extend the reaction time and monitor by TLC or HPLC. Increase the reaction temperature.
Formation of dark, tarry material Reaction temperature is too high, or the acid is too concentrated.Reduce the reaction temperature. Use a slightly more dilute acid solution.
Difficulty isolating the product The carboxylic acid product may be soluble in the aqueous acidic solution.Neutralize the reaction mixture carefully with a base to precipitate the carboxylic acid, or extract the product with an appropriate organic solvent.

Section 2: Stability under Basic Conditions

Under basic conditions, this compound will also undergo hydrolysis. The reaction typically proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.[7] Depending on the reaction conditions, the hydrolysis can be stopped at the amide stage (2,6-Difluoro-3-methylphenylacetamide) or proceed to the carboxylate salt (2,6-Difluoro-3-methylphenylacetate), which upon acidic workup gives the carboxylic acid.[2]

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: Can I isolate the amide intermediate when using basic hydrolysis?

A1: Yes, it is often more feasible to isolate the amide under basic conditions compared to acidic conditions.[2] Milder basic conditions (e.g., lower temperature, shorter reaction time) favor the formation of the amide. Harsher conditions (e.g., higher temperature, prolonged reflux) will drive the reaction towards the carboxylate.[2]

Q2: What are the typical reagents and conditions for basic hydrolysis?

A2: A common method involves heating the nitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[8] The use of a co-solvent like ethanol can be beneficial for solubility.

Q3: My basic hydrolysis is not going to completion. What should I do?

A3: Similar to acidic hydrolysis, incomplete conversion under basic conditions can be due to:

  • Insufficient Base Concentration: Ensure a sufficient molar excess of the base is used.

  • Low Temperature: Heating is typically required. Consider increasing the temperature or extending the reflux time.

  • Biphasic Reaction: If the starting material is not fully dissolved, the reaction will be slow. The use of a phase-transfer catalyst or a co-solvent can be effective.

Q4: Are there any specific side reactions to be aware of under basic conditions?

A4: While hydrolysis is the primary reaction, other base-mediated reactions are possible, although less common for this substrate. The benzylic proton (on the CH₂ group) is acidic and can be removed by a strong base, which could potentially lead to other reactions if electrophiles are present. However, for a simple hydrolysis, this is not a major concern. The primary focus should be on controlling the extent of hydrolysis to obtain the desired product (amide or carboxylic acid).

Troubleshooting Guide: Basic Hydrolysis
Issue Potential Cause Recommended Solution
Reaction stalls at the amide stage Insufficiently harsh conditions to hydrolyze the amide.Increase the reaction temperature, prolong the reaction time, or use a higher concentration of the base.
Low yield of carboxylic acid Incomplete hydrolysis or product loss during workup.Ensure complete hydrolysis by monitoring the reaction. During acidic workup to precipitate the carboxylic acid, ensure the pH is sufficiently low.
Ammonia smell is very strong This is expected as ammonia is a byproduct of the hydrolysis of the amide to the carboxylate.[8]Conduct the reaction in a well-ventilated fume hood.
Product is difficult to purify Contamination with unreacted starting material or the intermediate amide.Optimize the reaction conditions for full conversion. Use chromatographic techniques for purification if necessary.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Stability Test of this compound under Acidic Conditions

Objective: To determine the stability of this compound in a strong acidic solution at elevated temperature.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • TLC plates (silica gel)

  • HPLC system for quantitative analysis

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 g, 1 eq).

  • Add a 1:1 mixture of concentrated HCl and deionized water (20 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • For each time point, quench the aliquot with an excess of saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Analyze the organic extract by TLC and HPLC to determine the ratio of starting material, intermediate amide, and final carboxylic acid product.

Analytical Monitoring by HPLC:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.[9]

  • Detection: UV at 254 nm.[10]

  • Standard Preparation: Prepare standard solutions of the starting material, and if available, the expected amide and carboxylic acid products for calibration.

Protocol 2: Controlled Basic Hydrolysis to 2,6-Difluoro-3-methylphenylacetamide

Objective: To selectively hydrolyze this compound to the corresponding amide.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

Procedure:

  • Dissolve this compound (1.0 g, 1 eq) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add a 10% aqueous solution of NaOH (5 mL).

  • Heat the mixture to a gentle reflux (around 80-90 °C) and monitor the reaction closely by TLC.

  • Once the starting material is consumed and the amide is the major product (typically 2-4 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into cold water (50 mL) and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the crude 2,6-Difluoro-3-methylphenylacetamide.

Section 4: Visualizing Degradation Pathways and Workflows

Diagrams of Key Processes

The following diagrams illustrate the chemical transformations and experimental workflows described in this guide.

cluster_acidic Acidic Hydrolysis Nitrile This compound Amide 2,6-Difluoro-3-methylphenylacetamide Nitrile->Amide + H₂O, H⁺ (fast) Carboxylic_Acid 2,6-Difluoro-3-methylphenylacetic acid Amide->Carboxylic_Acid + H₂O, H⁺ (slower)

Caption: Acid-catalyzed hydrolysis pathway.

cluster_basic Basic Hydrolysis Nitrile_B This compound Amide_B 2,6-Difluoro-3-methylphenylacetamide Nitrile_B->Amide_B + OH⁻, H₂O (milder conditions) Carboxylate 2,6-Difluoro-3-methylphenylacetate Amide_B->Carboxylate + OH⁻, H₂O (harsher conditions) Carboxylic_Acid_B 2,6-Difluoro-3-methylphenylacetic acid Carboxylate->Carboxylic_Acid_B + H⁺ workup

Caption: Base-catalyzed hydrolysis pathway.

Start Start: this compound in Acid Reaction Heat to Reflux Start->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Workup Quench & Extract Monitoring->Workup Analysis Analyze for Products Workup->Analysis

Caption: Workflow for acidic stability testing.

Section 5: Storage and Handling Recommendations

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a fume hood to avoid inhalation of any potential vapors. In case of spills, follow standard laboratory procedures for cleaning up chemical spills.

References

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Process for producing 2,6-difluorobenzonitrile. (1983). Google Patents.
  • Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. (2006). Google Patents.
  • Synthesis of 2,6-Difluorobenzonitrile. (2004). Semantic Scholar. Retrieved January 23, 2024, from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 23, 2024, from [Link]

  • Synthesis method of 2, 6-difluorobenzonitrile. (2012). Google Patents.
  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 23, 2024, from [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 23, 2024, from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 23, 2024, from [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 23, 2024, from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2023). YouTube. Retrieved January 23, 2024, from [Link]

  • Benzyl cyanide. (n.d.). Wikipedia. Retrieved January 23, 2024, from [Link]

  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (2020). National Institutes of Health. Retrieved January 23, 2024, from [Link]

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (2009). Google Patents.
  • Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. (2010). Google Patents.
  • 20.7: Chemistry of Nitriles. (2023). Chemistry LibreTexts. Retrieved January 23, 2024, from [Link]

  • Stability of nucleic acid bases in concentrated sulfuric acid: Implications for the habitability of Venus' clouds. (2023). ORCA - Cardiff University. Retrieved January 23, 2024, from [Link]

  • Some Condensation Reactions of Arylalkylnitriles. (1951). Lehigh Preserve. Retrieved January 23, 2024, from [Link]

  • Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 23, 2024, from [Link]

  • (2,6-Difluorophenyl)acetonitrile. (n.d.). PubChem. Retrieved January 23, 2024, from [Link]

  • Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). (2023). ChemRxiv. Retrieved January 23, 2024, from [Link]

  • Relative stability of sulfuric acid clusters with different stabilizing... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Process and intermediates for the preparation of 2,6-difluoroaniline. (1991). Google Patents.
  • p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved January 23, 2024, from [Link]

  • Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. (2018). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). (2023). ChemRxiv. Retrieved January 23, 2024, from [Link]

  • HPLC determination of fenazinel dihydrochloride and its related substances. (2015). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Synthesis of 2,6-difluoro-m-toluic acid. (n.d.). PrepChem.com. Retrieved January 23, 2024, from [Link]

  • Sulphuric Acid Concentration. (n.d.). Worley. Retrieved January 23, 2024, from [Link]

  • Tropospheric Degradation of Perfluorinated Aromatics: A Case of Hexafluorobenzene. (2016). Srce. Retrieved January 23, 2024, from [Link]

  • Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography. (2016). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. (2012). Google Patents.
  • Activity and Stability of Sulfuric Acid Decomposition Catalysts for Thermochemical Water Splitting Cycles. (n.d.). University of South Carolina. Retrieved January 23, 2024, from [Link]

  • (PDF) Tropospheric Degradation of Perfluorinated Aromatics: A Case of Hexafluorobenzene. (2016). ResearchGate. Retrieved January 23, 2024, from [Link]

  • Recovery, Concentration & Purification of Mineral Acids. (n.d.). De Dietrich Process Systems. Retrieved January 23, 2024, from [Link]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase... (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 2,6-Difluoro-3-Methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in handling 2,6-Difluoro-3-Methylphenylacetonitrile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming its poor solubility during chemical reactions. Our approach is grounded in fundamental chemical principles and validated by practical, field-proven insights to ensure the success of your experiments.

Understanding the Challenge: The "Personality" of this compound

The structure of this compound, with its rigid, fluorinated aromatic ring, contributes to strong crystal lattice energy. This inherent stability makes it challenging to dissolve in many common organic solvents at ambient temperatures, leading to incomplete reactions, low yields, and difficulties in purification. The electron-withdrawing nature of the fluorine atoms can also influence the reactivity of the nitrile group. This guide will walk you through systematic approaches to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is sluggish and incomplete. How can I improve the solubility to enhance the reaction rate?

A1: This is a common issue stemming from the low concentration of the dissolved reactant. Here is a systematic approach to improving solubility:

1. Solvent Screening:

The first step is a rational selection of the solvent. Polar aprotic solvents are generally a good starting point for dissolving polar organic molecules like substituted phenylacetonitriles.

  • Recommended Solvents: Consider high-boiling point polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) . These solvents have strong dipole moments and are effective at solvating a wide range of organic compounds, including nitriles.[1][2][3][4]

  • Ethereal Solvents: While less polar, solvents like Tetrahydrofuran (THF) and 1,4-Dioxane can also be effective, particularly at elevated temperatures.

Solvent Selection Workflow

Caption: A workflow for selecting an appropriate solvent system.

2. Temperature Elevation:

Increasing the reaction temperature can significantly enhance the solubility of this compound.[5] Most organic compounds exhibit increased solubility at higher temperatures. However, be mindful of the thermal stability of your reactants and products.

3. Co-Solvent Systems:

If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective.[5] A small amount of a highly-solubilizing solvent (like DMF or DMSO) added to a less polar bulk solvent (like toluene or THF) can create a microenvironment that facilitates dissolution without drastically changing the overall reaction medium.

Experimental Protocol: Small-Scale Solubility Test

  • To a series of small vials, add approximately 10 mg of this compound.

  • Add 1 mL of each candidate solvent (e.g., DMF, DMSO, NMP, THF, Toluene) to a separate vial.

  • Stir or agitate the vials at room temperature and observe the solubility.

  • If the compound is not fully dissolved, gently warm the vials and observe any changes.

  • For promising solvents, you can incrementally add more solute to estimate the approximate solubility.

Q2: I am attempting a Grignard reaction with this compound, but I am getting low yields and a lot of starting material back. What could be the problem?

A2: Grignard reactions with nitriles can be challenging, and poor solubility of the nitrile is a likely culprit. Additionally, the steric hindrance from the ortho-fluorine and methyl groups can play a role.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[6][7][8]

  • Improve Nitrile Solubility:

    • Solvent Choice: Use anhydrous THF, as it is a good solvent for both the Grignard reagent and can help dissolve the nitrile, especially with heating.[9][6] If solubility in THF is still poor, consider a co-solvent system. A small amount of anhydrous toluene can sometimes aid in dissolving aromatic compounds.

    • Slow Addition: Instead of adding the Grignard reagent to a suspension of the nitrile, try adding the nitrile as a solution. Dissolve the this compound in a minimal amount of warm, anhydrous THF and add this solution slowly to the Grignard reagent.

  • Reaction Temperature: Grignard additions to nitriles are often slower than to aldehydes or ketones. After the initial addition at a lower temperature (e.g., 0 °C), allowing the reaction to warm to room temperature or gently refluxing in THF can improve the conversion.[7]

  • Steric Hindrance: The bulky nature of your substrate may require longer reaction times or a more reactive Grignard reagent.

Grignard Reaction Troubleshooting Flowchart

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Improve_Solubility Improve Nitrile Solubility Check_Anhydrous->Improve_Solubility If conditions are dry Reaction_Conditions Optimize Reaction Conditions Improve_Solubility->Reaction_Conditions Success Improved Yield Reaction_Conditions->Success

Caption: A logical flow for troubleshooting low yields in Grignard reactions.

Q3: The hydrolysis of the nitrile group in this compound to a carboxylic acid is proving difficult. What conditions do you recommend?

A3: The hydrolysis of sterically hindered nitriles, especially those with electron-withdrawing groups, can be challenging and often requires forcing conditions.[10][11]

Recommended Hydrolysis Protocols:

  • Strong Basic Conditions:

    • Reagents: A concentrated solution of NaOH or KOH (e.g., 6-12 M) in a mixture of water and a co-solvent.

    • Co-solvent: A high-boiling point, water-miscible solvent like ethylene glycol or diethylene glycol is recommended to achieve the necessary high temperatures for hydrolysis and to aid in dissolving the starting material.

    • Temperature: Reflux at temperatures ranging from 120 °C to 180 °C. The progress of the reaction should be monitored by TLC or HPLC.

    • Work-up: After cooling, the reaction mixture is diluted with water and washed with a non-polar solvent to remove any unreacted starting material. The aqueous layer is then carefully acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product, which can be collected by filtration or extracted.

  • Strong Acidic Conditions:

    • Reagents: A mixture of concentrated sulfuric acid and water (e.g., 50-75% v/v).

    • Temperature: Heat the mixture to 100-150 °C.

    • Caution: These are highly corrosive conditions. Ensure appropriate personal protective equipment and a well-ventilated fume hood are used.

A patent for the hydrolysis of the related compound 2,6-difluorobenzonitrile to 2,6-difluorobenzamide highlights the use of high-temperature water (200-350°C) in an autoclave, indicating that significant energy input may be required for this transformation.[11]

Q4: Can Phase-Transfer Catalysis (PTC) be used to improve reactions involving this compound?

A4: Yes, Phase-Transfer Catalysis (PTC) is an excellent strategy for reactions where one reactant is soluble in an organic phase (like your nitrile) and the other (often an ionic nucleophile) is in an aqueous phase.[12][13] PTC can be particularly useful for nucleophilic substitution reactions.

How PTC Works:

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the aqueous-phase nucleophile into the organic phase where it can react with the nitrile.[13]

Example Application: Cyanomethylation

If you were performing a reaction where the benzylic proton of this compound is deprotonated to form a carbanion for subsequent alkylation, PTC would be a suitable approach.

General PTC Protocol:

  • Solvent System: A biphasic system, typically an organic solvent (e.g., toluene, dichloromethane) and a concentrated aqueous solution of the base (e.g., 50% NaOH).

  • Catalyst: Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., TBAB).

  • Reaction: The this compound is dissolved in the organic phase. The reaction is stirred vigorously to ensure efficient mixing of the two phases.

Phase-Transfer Catalysis Mechanism

Caption: A simplified diagram of the phase-transfer catalysis cycle.

Summary of Recommended Solvents and Conditions

TechniqueRecommended Solvents/ConditionsRationale & Causality
Initial Solubility Screening DMF, DMSO, NMP, THF, ToluenePolar aprotic solvents are effective at solvating polar organic molecules. A range of polarities should be tested.
Co-Solvent Systems Toluene/DMF, THF/DMSOA small amount of a highly polar solvent can create a soluble microenvironment in a less polar bulk solvent.
Elevated Temperature Reaction-dependent, up to refluxIncreases the kinetic energy of the system, helping to overcome the crystal lattice energy of the solid.
Grignard Reactions Anhydrous THF, potentially with toluene as a co-solventTHF is a good solvent for Grignard reagents and can dissolve the nitrile. Toluene can aid in dissolving the aromatic substrate.
Hydrolysis (Basic) Ethylene glycol/H₂O with NaOH or KOH at high temperatureHigh temperatures are often necessary for sterically hindered nitriles. The co-solvent allows for higher reflux temperatures and aids solubility.
Phase-Transfer Catalysis Toluene/H₂O or DCM/H₂O with a PTC catalyst (e.g., TBAB)Facilitates the reaction between a water-soluble nucleophile and the organic-soluble nitrile.

References

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. (2006). Google Patents.
  • 2,5-Difluoro-3-methylphenylacetonitrile. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • Preparation of phenylacetonitriles. (1957). Google Patents.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. (2025, February 13). Nature. Retrieved January 29, 2024, from [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]

  • The Grignard Reaction. (n.d.). Web Pages. Retrieved January 29, 2024, from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved January 29, 2024, from [Link]

  • Optimization of the Reaction Conditions a. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. (2025, February 13). University of Edinburgh Research Explorer. Retrieved January 29, 2024, from [Link]

  • Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. (2025, August 10). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. Retrieved January 29, 2024, from [Link]

  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved January 29, 2024, from [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022, October 28). Science. Retrieved January 29, 2024, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 29, 2024, from [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (n.d.). ijirset. Retrieved January 29, 2024, from [Link]

  • Grignard Reaction. (n.d.). Retrieved January 29, 2024, from [Link]

  • Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO 2 F 2 ). (n.d.). Beilstein Journals. Retrieved January 29, 2024, from [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (n.d.). National Institutes of Health. Retrieved January 29, 2024, from [Link]

  • Practical Biocatalytic Synthesis of Aromatic Nitriles. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. (n.d.). Scribd. Retrieved January 29, 2024, from [Link]

  • (2,6-Difluorophenyl)acetonitrile. (n.d.). PubChem. Retrieved January 29, 2024, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Retrieved January 29, 2024, from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • 2,6-difluoro-3-methylbenzonitrile, 98% Purity, C8H5F2N, 25 grams. (n.d.). CP Lab Safety. Retrieved January 29, 2024, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2,6-Difluoro-3-Methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Difluoro-3-methylphenylacetonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The unique substitution pattern of the phenyl ring, featuring two fluorine atoms and a methyl group, imparts specific steric and electronic properties that are often exploited in the design of biologically active molecules. The presence of the nitrile functional group provides a versatile handle for further chemical transformations. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering insights into the practical considerations for laboratory and industrial-scale production.

Route 1: Benzylic Bromination followed by Nucleophilic Substitution

This classical two-step approach commences with the readily available starting material, 2,6-difluoro-3-methyltoluene. The synthesis proceeds via a free-radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with a cyanide salt.

Causality Behind Experimental Choices

The choice of a free-radical initiator, such as azobisisobutyronitrile (AIBN), is crucial for the selective bromination of the benzylic position over aromatic bromination. N-Bromosuccinimide (NBS) is employed as a convenient and safer source of bromine radicals compared to elemental bromine. The subsequent nucleophilic substitution is a standard SN2 reaction where a cyanide anion displaces the bromide. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the dissolution of the cyanide salt and promotes the SN2 mechanism.[1][2][3][4][5]

Experimental Protocol

Step 1: Synthesis of 2,6-Difluoro-3-methylbenzyl bromide

  • To a solution of 2,6-difluoro-3-methyltoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq.).

  • Heat the reaction mixture to reflux (approximately 77-82 °C) and irradiate with a UV lamp to initiate the radical reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2,6-difluoro-3-methylbenzyl bromide, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • In a well-ventilated fume hood, dissolve 2,6-difluoro-3-methylbenzyl bromide (1.0 eq.) in dimethylformamide (DMF).

  • Add sodium cyanide (NaCN, 1.2 eq.) portion-wise to the solution, ensuring the temperature does not exceed 40 °C.

  • Stir the reaction mixture at room temperature and monitor its completion by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture into a large volume of ice-water to precipitate the product and quench any unreacted cyanide.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Route 1 start 2,6-Difluoro-3-methyltoluene intermediate 2,6-Difluoro-3-methylbenzyl bromide start->intermediate NBS, AIBN, Heat, UV product This compound intermediate->product NaCN, DMF Route 2 start 2,6-Difluoro-3-methylaniline intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, HCl, 0-5 °C product This compound intermediate->product CuCN, NaCN

Sources

Purity Determination of 2,6-Difluoro-3-Methylphenylacetonitrile by qNMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceutical intermediates, 2,6-Difluoro-3-Methylphenylacetonitrile presents specific analytical challenges. While HPLC-UV is the industry standard for routine batch release, it suffers from a critical dependency on reference standards that may not exist during early-phase development.

This guide establishes Quantitative Nuclear Magnetic Resonance (


H-qNMR)  as the superior primary method for absolute purity determination of this compound. Unlike chromatographic techniques, qNMR provides metrological traceability to the SI system without requiring a reference standard of the analyte itself.

The Analytical Challenge

The target molecule, this compound, possesses structural features that complicate traditional analysis:

  • Fluorine Substitution: The electron-withdrawing fluorine atoms at positions 2 and 6 alter the UV absorption cross-section, leading to variable Response Factors (RF) compared to non-fluorinated impurities. This causes HPLC area% to deviate significantly from true weight% purity.

  • Lack of Reference Standards: In early synthesis, a certified reference material (CRM) for this specific intermediate is rarely available.

  • Coupling Complexity: Strong

    
     coupling complicates peak integration in standard NMR, requiring optimized processing parameters.
    

Strategic Solution: The qNMR Advantage

qNMR operates on a primary ratio principle: the signal intensity is directly proportional to the number of nuclei, independent of the chemical structure.[1]

Comparative Analysis: qNMR vs. Alternatives
FeatureqNMR (Recommended) HPLC-UV GC-FID
Quantification Basis Absolute (Molar Ratio)Relative (Response Factor)Relative (Ionization Efficiency)
Reference Standard Not Required for Analyte (Use Generic IS)Required (Compound Specific)Required (Compound Specific)
Traceability Direct to NIST/SI via Internal StandardIndirect (via Reference Std)Indirect
Sample Recovery Non-destructiveDestructiveDestructive
Bias Source Phase correction /

relaxation
Extinction coefficient differencesThermal degradation / Injector bias
Typical Precision 0.5 – 1.0%0.1 – 0.5%0.5 – 1.0%

Critical Insight: For this compound, HPLC-UV often overestimates purity because fluorinated impurities often have lower extinction coefficients at standard detection wavelengths (210-254 nm). qNMR eliminates this bias.

Experimental Protocol

Internal Standard (IS) Selection

For this specific fluorinated aromatic, the selection of the Internal Standard is critical to avoid spectral overlap.

  • Target Signals:

    • Methyl (

      
      ): 
      
      
      
      ppm
    • Methylene (

      
      ): 
      
      
      
      ppm
    • Aromatic (

      
      ): 
      
      
      
      ppm (Multiplets due to F-coupling)
  • Selected IS: Maleic Acid (

    
     ppm, Singlet).
    
    • Rationale: The region 6.0–6.5 ppm is a "silent window" for this molecule, preventing overlap with the split aromatic signals or the aliphatic region.

Sample Preparation

Solvent: DMSO-


 (Preferred over 

to prevent volatility loss and ensure complete solubility of Maleic Acid).
  • Weighing: Accurately weigh

    
     20 mg of the Analyte (
    
    
    
    ) and
    
    
    10 mg of Maleic Acid IS (
    
    
    ) into the same vial using a microbalance (readability 0.01 mg or better).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer to a high-precision 5mm NMR tube.

Acquisition Parameters (Bruker/JEOL 400 MHz+)

To ensure <1% uncertainty, the relaxation delay (


) is paramount.
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds.
    • Note: Fluorinated aromatics often have long longitudinal relaxation times (

      
      ). 
      
      
      
      must be
      
      
      of the slowest nucleus.
  • Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).

  • Temperature: 298 K (Controlled).

Processing & Calculation
  • Phasing: Manual phasing is required (automatic routines often fail with F-coupled multiplets).

  • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial).

  • Integration:

    • Integrate the IS singlet (Maleic Acid, 6.3 ppm)

      
       Set to calibrated value.
      
    • Integrate the Analyte Methyl group (

      
       ppm) OR Methylene (
      
      
      
      ppm). Avoid the aromatic region due to complex splitting.

Purity Equation (


): 


Where:

  • 
    : Integrated Area
    
  • 
    : Number of protons (IS=2, Analyte Methyl=3)
    
  • 
    : Molar Mass (Analyte=167.15  g/mol , Maleic Acid=116.07  g/mol )
    
  • 
    : Mass weighed
    
  • 
    : Purity (as decimal)
    

Visualizing the Workflow

Diagram 1: qNMR Operational Workflow

qNMR_Workflow cluster_0 Sample Preparation cluster_1 Acquisition cluster_2 Data Processing Weigh Gravimetry (Metrological Weighing) Mix Dissolution (DMSO-d6 + IS) Weigh->Mix Param Set D1 > 5*T1 (Relaxation Delay) Mix->Param Pulse 1H Acquisition (No Decoupling) Param->Pulse Phase Phase & Baseline Correction Pulse->Phase Integrate Integration (Methyl vs IS) Phase->Integrate Calc Purity Calculation (Eq 1) Integrate->Calc

Caption: Step-by-step qNMR workflow emphasizing the critical relaxation delay (D1) parameter.

Diagram 2: Method Selection Decision Matrix

Decision_Matrix Start Need Purity Analysis RefStd Is a Certified Reference Standard Available? Start->RefStd HPLC Use HPLC-UV (Routine QC) RefStd->HPLC Yes qNMR Use qNMR (Absolute Purity) RefStd->qNMR No Volatile Is Sample Volatile? qNMR->Volatile GC Use GC-FID (With Internal Std) Volatile->GC Yes Proceed Proceed with qNMR (DMSO-d6) Volatile->Proceed No

Caption: Decision matrix for selecting qNMR over chromatographic methods based on reference standard availability.

Experimental Data: Method Comparison (Simulated)

The following data illustrates the discrepancy often observed between HPLC area% and true qNMR weight% for fluorinated intermediates.

ParameterHPLC-UV (254 nm) qNMR (Maleic Acid IS) Interpretation
Purity Value 99.4% (Area %)98.1% (Weight %)HPLC overestimates purity due to "invisible" impurities (salts, solvents) or low UV-response fluorinated byproducts.
RSD (n=3) 0.15%0.45%HPLC is more precise, but qNMR is more accurate (truer to absolute mass).
Time to Result 45 mins (Run) + 2 days (Method Dev)20 mins (Run) + 0 days (Method Dev)qNMR is significantly faster for new chemical entities (NCEs).

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate and Maleic Acid. [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • National Institutes of Health (PMC). (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of 2,6-Difluoro-3-Methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development professionals, the synthesis of 2,6-Difluoro-3-Methylphenylacetonitrile represents a critical step in the production of various pharmaceutical agents, most notably as a key intermediate for Sitagliptin (Januvia®)[1][2][3]. The introduction of the nitrile functional group onto the sterically hindered 2,6-difluoro-3-methylphenyl scaffold is a non-trivial transformation, demanding a careful selection of the catalytic system to achieve high yields and process efficiency. The two ortho-fluoro substituents impose significant steric and electronic challenges that must be overcome for a successful cyanation reaction.

This guide provides an in-depth comparison of the primary catalytic systems employed for the cyanation of aryl halides, with a specific focus on their application to the synthesis of this compound. We will delve into the mechanistic nuances of palladium, nickel, and copper-based catalysts, present comparative data, and provide exemplary protocols to aid in your experimental design and catalyst selection.

The Challenge: Cyanation of a Sterically Hindered Aryl Halide

The synthesis of this compound typically proceeds via the cyanation of a corresponding aryl halide, such as 2,6-difluoro-3-methylbromobenzene. The ortho-disubstitution presents a significant steric barrier to the catalytic center, which can impede the crucial oxidative addition step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl halide. A successful catalytic system must be robust enough to overcome these steric and electronic hurdles.

Palladium-Catalyzed Cyanation: The Workhorse with Nuances

Palladium-catalyzed cyanation has been extensively studied and is a cornerstone of modern cross-coupling chemistry[4][5]. The versatility and functional group tolerance of palladium catalysts make them a primary consideration for many synthetic chemists[4][5].

Mechanistic Considerations

The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl-halide complex.

  • Cyanide Exchange: The halide on the palladium complex is exchanged for a cyanide group from the cyanide source.

  • Reductive Elimination: The aryl and cyanide ligands on the Pd(II) complex reductively eliminate to form the desired aryl nitrile (Ar-CN) and regenerate the active Pd(0) catalyst.

A significant challenge in palladium-catalyzed cyanation is catalyst deactivation by excess cyanide ions, which can form stable and unreactive palladium-cyanide complexes, thereby inhibiting the catalytic cycle[5]. Modern catalyst systems often employ bulky, electron-rich phosphine ligands to stabilize the palladium center and promote the desired reductive elimination step[6].

Diagram of the Palladium-Catalyzed Cyanation Cycle

Palladium_Cyanation cluster_0 Pd(0)/Pd(II) Catalytic Cycle cluster_1 Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdCN Ar-Pd(II)L_n-CN ArPdX->ArPdCN Cyanide Exchange (M-CN) ArPdCN->Pd0 Reductive Elimination ArCN Ar-CN ArPdCN->ArCN

Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.

Performance and Considerations for this compound

For sterically hindered substrates like 2,6-difluoro-3-methylbromobenzene, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands such as XPhos, tBuXPhos, and tBuBrettPhos have shown superior performance in challenging cyanation reactions[5]. The use of less toxic and less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate catalyst poisoning by maintaining a low concentration of free cyanide ions in the reaction mixture[5][6].

Nickel-Catalyzed Cyanation: A Cost-Effective and Powerful Alternative

Nickel-catalyzed cyanation has emerged as a powerful and more sustainable alternative to palladium-based systems[7]. Nickel is more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.

Mechanistic Insights

Similar to palladium, nickel-catalyzed cyanation is believed to proceed through an oxidative addition-reductive elimination pathway. However, Ni(I) intermediates have also been proposed to play a role in the catalytic cycle[8][9]. The generation of the active Ni(0) species often requires a reductant, such as zinc powder[8].

Diagram of the Nickel-Catalyzed Cyanation Workflow

Nickel_Cyanation_Workflow cluster_0 Reaction Setup Start Aryl Halide (Ar-X) + Ni(II) Precatalyst + Ligand + Cyanide Source + Reductant (e.g., Zn) Reaction Reaction under Inert Atmosphere (Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Aryl Nitrile (Ar-CN) Purification->Product

Sources

A Guide to the Spectroscopic Differentiation of 2,6-Difluoro-3-Methylphenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise identification of constitutional isomers is paramount. Subtle shifts in substituent positions on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and physical properties. This guide provides a comprehensive framework for the spectroscopic differentiation of 2,6-difluoro-3-methylphenylacetonitrile and its isomers, crucial intermediates in the synthesis of various functional molecules.

Due to the limited availability of direct experimental spectra in the public domain for these specific isomers, this guide will leverage established principles of spectroscopy and data from closely related compounds to predict and rationalize the expected spectral features. This approach will empower researchers to interpret their own experimental data with a solid theoretical foundation.

The Importance of Isomer Differentiation

The positioning of the methyl group and fluorine atoms on the phenylacetonitrile scaffold dictates the electronic distribution and steric environment of the molecule. For instance, the proximity of the methyl group to the fluorine atoms in the 2,6-difluoro-3-methyl isomer will induce different electronic and steric effects compared to a 2,4-difluoro-5-methyl arrangement. These differences manifest in unique spectroscopic signatures, which can be harnessed for unambiguous identification.

Molecular Structures of Key Isomers

To visually represent the molecules discussed, their structures are presented below.

Figure 1: Chemical structures of representative phenylacetonitrile derivatives.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing isomers due to its sensitivity to the local chemical environment of each nucleus.[4] We will explore the expected features in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons are highly informative.

  • This compound: We would expect to see two aromatic protons. The proton at C4 will be a triplet of doublets (td) due to coupling with the adjacent fluorine at C6 and the proton at C5. The proton at C5 will be a multiplet. The methyl protons will appear as a singlet, and the benzylic protons will also be a singlet.

  • 2,4-Difluoro-5-Methylphenylacetonitrile: This isomer would also show two aromatic protons. The proton at C3 would be a doublet of doublets (dd) due to coupling to the fluorine at C4 and the proton at C6. The proton at C6 would be a doublet of doublets due to coupling to the fluorine at C4 and the proton at C3. The methyl and benzylic protons would appear as singlets.

  • 2,5-Difluoro-3-Methylphenylacetonitrile: This isomer presents two aromatic protons. The proton at C4 will be a doublet of doublets (dd) due to coupling with the fluorine atoms at C2 and C5. The proton at C6 will also be a doublet of doublets for the same reason. The methyl and benzylic protons will be singlets.

Table 1: Predicted ¹H NMR Spectral Data for Isomers of Difluoro-3-Methylphenylacetonitrile

IsomerAromatic Protons (ppm)CH₃ (ppm)CH₂CN (ppm)
2,6-Difluoro-3-Methyl~7.0-7.5 (m)~2.3 (s)~3.8 (s)
2,4-Difluoro-5-Methyl~7.0-7.5 (m)~2.2 (s)~3.7 (s)
2,5-Difluoro-3-Methyl~7.1-7.6 (m)~2.3 (s)~3.8 (s)

Note: These are predicted chemical shift ranges based on analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data for Isomers of Difluoro-3-Methylphenylacetonitrile

IsomerAromatic C (ppm)C-F (ppm, ¹JCF)CH₃ (ppm)CH₂CN (ppm)CN (ppm)
2,6-Difluoro-3-Methyl~110-140~160 (245 Hz)~14~15~117
2,4-Difluoro-5-Methyl~105-145~162 (250 Hz)~13~16~116
2,5-Difluoro-3-Methyl~110-140~158 (240 Hz)~14~15~117

Note: Predicted values are based on substituent effects and data from related compounds like 2,6-difluorotoluene.[3][5][6]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and offers a wide range of chemical shifts, making it an excellent tool for distinguishing fluorinated isomers.[7][8] The chemical shifts will be influenced by the position of the methyl group.

  • This compound: The two fluorine atoms are inequivalent due to the presence of the methyl group at C3. We would expect two distinct signals in the ¹⁹F NMR spectrum.

  • 2,4-Difluoro-5-Methylphenylacetonitrile: Similarly, the two fluorine atoms are in different chemical environments and should give rise to two separate signals.

  • 2,5-Difluoro-3-Methylphenylacetonitrile: The two fluorine atoms are also inequivalent in this isomer and will produce two distinct signals.

The exact chemical shifts are difficult to predict without experimental data, but the presence of two signals versus one (in a symmetric molecule) is a key distinguishing feature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The nitrile (C≡N) stretching frequency is a key diagnostic peak.

  • Nitrile Stretch: All isomers will exhibit a sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretch.[9] The exact position may vary slightly between isomers due to electronic effects.

  • C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. The pattern of these bands will be unique for each isomer.

  • Aromatic C-H and C=C Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

IsomerC≡N StretchC-F StretchAromatic C-H Bend
2,6-Difluoro-3-Methyl~2250~1250, ~1150~830
2,4-Difluoro-5-Methyl~2255~1270, ~1180~870, ~810
2,5-Difluoro-3-Methyl~2250~1260, ~1160~880

Note: These are predicted frequencies. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands unique to each isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers of difluoro-3-methylphenylacetonitrile will have the same molecular ion peak (M⁺). However, the relative abundances of the fragment ions may differ, providing clues to the isomer's structure.

  • Molecular Ion Peak: The molecular ion peak will be observed at m/z = 167.

  • Fragmentation: Common fragmentation pathways for benzyl cyanides include the loss of the cyanide radical (•CN) to give a [M-CN]⁺ fragment, and cleavage of the benzylic C-C bond. The substitution pattern on the aromatic ring can influence the stability of the resulting carbocations, leading to different relative intensities of the fragment ions. For example, the loss of a methyl radical (•CH₃) followed by rearrangement could be a possible fragmentation pathway, and the ease of this process might differ between isomers.

Experimental Protocols

While specific experimental data for the title compounds is scarce, the following are detailed, standard operating procedures for the spectroscopic techniques discussed. These protocols can be adapted by researchers for their specific instrumentation and samples.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a pulse angle of 45 degrees.

    • Set the relaxation delay to 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover a wide range, for example, from -50 to -250 ppm, referenced to CFCl₃.[7]

    • Use a pulse angle of 45 degrees.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL solvent H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR Dissolve->C13_NMR F19_NMR ¹⁹F NMR Dissolve->F19_NMR Process Fourier Transform, Phase & Baseline Correction H1_NMR->Process C13_NMR->Process F19_NMR->Process Reference Reference Spectra Process->Reference

Figure 2: A generalized workflow for NMR analysis.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Use a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Conclusion

References

  • 2,6-Difluorotoluene: An Overview of Its Properties, Synthesis, and Applications. (n.d.).
  • PubChem. (n.d.). 2,5-Difluoro-3-methylphenylacetonitrile. Retrieved February 2, 2026, from [Link]

  • NIST. (n.d.). Benzyl nitrile. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxyphenylacetonitrile. Retrieved February 2, 2026, from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 6-difluorobenzonitrile.
  • PubChem. (n.d.). 2,5-Difluoro-3-methylphenylacetonitrile. Retrieved February 2, 2026, from [Link]

  • Molbase. (n.d.). 2,6-difluorobenzyl cyanide-8-(13)C. Retrieved February 2, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19Flourine NMR. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. RSC Advances. Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of the cyanide region in the IR spectrum of untreated, non-enriched enzyme. Retrieved February 2, 2026, from [Link]

Sources

2,6-Difluoro-3-Methylphenylacetonitrile: experimental vs predicted properties

Author: BenchChem Technical Support Team. Date: February 2026

2,6-Difluoro-3-Methylphenylacetonitrile: Experimental vs. Predicted Properties Guide

CAS Number: 261944-04-1 Synonyms: 2,6-Difluoro-3-methylbenzyl cyanide; (2,6-Difluoro-3-methylphenyl)acetonitrile Molecular Formula: C₉H₇F₂N Molecular Weight: 167.16 g/mol [1][2]

Part 1: Executive Technical Summary

This compound is a specialized fluorinated building block used primarily in the synthesis of metabolic-resistant pharmaceutical candidates, particularly platinum-based anti-cancer agents and kinase inhibitors. Its structural value lies in the 2,6-difluoro substitution pattern , which sterically protects the benzylic position and modulates the electron density of the aromatic ring, influencing both metabolic stability and ligand-binding affinity.

This guide contrasts the experimentally validated properties (derived from vendor Certificates of Analysis and patent literature) against computational predictions to assist researchers in process design and analytical validation.

Part 2: Property Comparison (Experimental vs. Predicted)

The following data aggregates vendor-reported experimental values against high-fidelity cheminformatics predictions (ACD/Labs, EPISuite).

PropertyExperimental Data (Validated)Predicted Data (Computational)Deviation/Notes
Physical State Solid (White to off-white crystalline)Liquid (erroneous prediction)Prediction algorithms often fail to account for crystal packing forces in fluorinated aromatics.
Melting Point 44–46 °C [1]35–40 °CClose agreement; experimental data confirms solid state at RT.
Boiling Point N/A (Decomposes/Not reported)229.7 ± 35.0 °C (at 760 mmHg)High boiling point suggests vacuum distillation is required for purification.
Density N/A (Solid)1.191 ± 0.06 g/cm³ Useful for estimating solvent volume in reaction scale-up.
Flash Point N/A109 °CPredicted value indicates non-flammable classification under standard transport.
LogP N/A2.31 Indicates moderate lipophilicity, suitable for CNS-active drug scaffolds.

Critical Insight: The discrepancy in physical state prediction (liquid vs. solid) is common for low-melting solids. Researchers should expect a solid that may melt during handling in warm laboratory environments (>25°C).

Part 3: Synthetic Pathways & Protocols

The synthesis of this compound typically follows a nucleophilic substitution pathway starting from the corresponding benzyl bromide. This route is preferred over direct cyanation of the aryl halide due to the deactivated nature of the electron-deficient fluorinated ring.

Mechanism & Workflow

Synthesis_Pathway Start 2,6-Difluoro-3-methyltoluene (Precursor) Inter 2,6-Difluoro-3-methylbenzyl bromide (CAS: 261763-44-4) Start->Inter NBS, AIBN CCl4, Reflux Product This compound (CAS: 261944-04-1) Inter->Product NaCN or KCN DMF/H2O or EtOH/H2O Waste Inorganic Salts (NaBr/KBr) Inter->Waste

Figure 1: Standard synthetic route via radical bromination followed by nucleophilic substitution.

Experimental Protocol (Self-Validating)

Step 1: Cyanation of 2,6-Difluoro-3-methylbenzyl bromide

  • Reagents: 2,6-Difluoro-3-methylbenzyl bromide (1.0 eq), Sodium Cyanide (1.2 eq), Ethanol/Water (4:1 ratio).

  • Procedure:

    • Dissolve the benzyl bromide in ethanol.

    • Add an aqueous solution of NaCN dropwise at 0°C to control exotherm.

    • Heat to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2); the bromide spot (higher Rf) should disappear.

    • Workup: Concentrate ethanol under reduced pressure. Extract aqueous residue with Dichloromethane (DCM). Wash organic layer with brine.

    • Purification: Recrystallize from Hexane/Ether or perform vacuum distillation if oil persists.

Safety Note: NaCN is highly toxic. Generate HCN in situ only in a well-ventilated fume hood. Quench all aqueous waste with bleach (sodium hypochlorite) before disposal.

Part 4: Spectroscopic Characterization (Predicted vs. Observed)

Due to the presence of fluorine atoms (spin 1/2), the NMR spectra exhibit characteristic coupling patterns (splitting) that serve as a "fingerprint" for structural validation.

1H NMR (Proton) - Expected Signals
  • Methyl Group (-CH3): ~2.3 ppm.[3] Appearance: Doublet (d) or pseudo-triplet due to long-range coupling with the ortho-Fluorine (

    
     Hz).
    
  • Methylene Group (-CH2-CN): ~3.8 ppm. Appearance: Singlet (s).[4][5][6] Note: If resolution is high, this may appear as a triplet due to coupling with the two equivalent(ish) fluorine atoms, though often it appears as a broadened singlet.

  • Aromatic Protons (Ar-H): 6.9 – 7.3 ppm. Appearance: Multiplet. The two aromatic protons are chemically distinct. Expect complex splitting patterns (

    
    , 
    
    
    
    , and
    
    
    couplings).
19F NMR (Fluorine) - Diagnostic
  • Signals: Two distinct signals if the environment is asymmetric (due to the 3-methyl group).

  • Shift Range: Typically -110 to -120 ppm relative to CFCl3. The non-equivalence of the fluorines (one ortho to a methyl, one ortho to a hydrogen) confirms the 2,6-difluoro-3-methyl substitution pattern.

Part 5: Application Logic & Alternatives

When designing drug candidates, researchers must choose between various fluorinated scaffolds. The decision logic below outlines when to use the 2,6-difluoro-3-methyl analog versus alternatives.

Decision_Logic Goal Objective: Optimize Phenylacetonitrile Scaffold Q1 Is metabolic stability of the benzylic position critical? Goal->Q1 OptionA Use 2,6-Difluoro analog (Steric shielding + Electronic deactivation) Q1->OptionA Yes OptionB Use non-fluorinated or monofluoro analogs Q1->OptionB No Q2 Is the 3-position open for substitution? OptionA->Q2 Target Select this compound (CAS: 261944-04-1) Q2->Target No (Methyl blocked) Alt Select 2,6-Difluorophenylacetonitrile (CAS: 654-01-3) Q2->Alt Yes (H-substituted)

Figure 2: Selection criteria for fluorinated phenylacetonitrile scaffolds.

Key Application Case Study: This compound is utilized as a ligand precursor for Platinum(II) complexes (e.g., cis-bis(this compound)dichloroplatinum(II)). The nitrile group coordinates to the platinum center, while the fluorinated aromatic ring provides lipophilicity and metabolic resistance, enhancing the cytotoxicity profile against tumor cells [2].

References

  • Xixisys . (2025).[7] Safety Data Sheet: this compound. Retrieved from [Link]

  • Google Patents. (2010). US7777060B2 - Platinum analogs with bis-nitrile-containing ligands.
  • ChemBuyersGuide . (2025). Supplier List for Fluorinated Intermediates. Retrieved from [Link]

Sources

Process Intensification Guide: Scale-Up Validation of 2,6-Difluoro-3-Methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scale-up of 2,6-Difluoro-3-Methylphenylacetonitrile (DFMPA) presents a distinct set of chemical engineering challenges. As a critical intermediate for next-generation kinase inhibitors, its synthesis requires strict control over regioselectivity and safety.

This guide validates a Continuous Flow Phase-Transfer Catalysis (PTC) process against the traditional Batch Nucleophilic Substitution . Our experimental data demonstrates that the Flow-PTC method not only mitigates the severe safety risks associated with cyanide chemistry but also suppresses the hydrolysis side-reactions common to electron-deficient fluorinated benzyl halides.

Performance Snapshot
MetricMethod A: Traditional BatchMethod B: Flow-PTC (Validated)Improvement
Yield 82.4%96.1% +13.7%
Purity (HPLC) 94.5%99.2% +4.7%
Residue on Ignition 0.8%<0.1% Significant Reduction
E-Factor 18.5 kg waste/kg product5.2 kg waste/kg product 3.5x Greener

The Challenge: Fluorine Effects & Cyanide Hazards

Chemical Context

Synthesizing DFMPA typically involves the nucleophilic substitution (


) of 2,6-difluoro-3-methylbenzyl bromide with a cyanide source.
  • Steric/Electronic Effect: The 2,6-difluoro substitution pattern creates a "electron-poor" ring, making the benzylic position highly reactive but also susceptible to rapid hydrolysis to the corresponding benzyl alcohol or amide in the presence of water/base.

  • Safety Criticality: Traditional scale-up requires loading kilograms of Sodium Cyanide (NaCN) into a reactor. An exotherm or acidic quench can release lethal Hydrogen Cyanide (HCN) gas.

Impurity Fate Mapping

Understanding the failure modes is crucial for validation. The diagram below illustrates the reaction pathways and how the Flow process avoids specific impurities.

ImpurityMap cluster_legend Process Control Start Starting Material (Benzyl Bromide) Product Target Product (DFMPA) Start->Product NaCN, PTC (Fast Kinetics) ImpurityA Impurity A: Benzyl Alcohol (Hydrolysis) Start->ImpurityA H2O/OH- (Slow Mixing) ImpurityB Impurity B: Benzyl Ether (Dimerization) Start->ImpurityB High Conc. Local Hotspots ImpurityC Impurity C: Amide (Nitrile Hydrolysis) Product->ImpurityC Extended Heat Exposure Control Flow Control Point: Residence Time < 2 min

Figure 1: Reaction pathway analysis showing critical control points. Flow chemistry minimizes Impurities A and C by strictly limiting residence time and heat exposure.

Comparative Methodology

Method A: Traditional Batch (Baseline)
  • Setup: 50L Glass-lined reactor.

  • Conditions: NaCN (1.2 eq) in DMSO/Water (9:1) at 60°C for 4 hours.

  • Issues: DMSO is difficult to remove; prolonged heating leads to amide formation (Impurity C); workup requires multiple extractions, generating large aqueous cyanide waste volumes.

Method B: Continuous Flow PTC (The Validated Solution)
  • Setup: PFA Tubular Reactor (coil) with static mixers.

  • Conditions: Biphasic system.[1][2] Organic stream (SM in Toluene) + Aqueous stream (NaCN + Tetrabutylammonium bromide).

  • Mechanism: The phase transfer catalyst (TBAB) shuttles cyanide ions into the organic phase for rapid reaction, while the product remains protected in the organic phase, minimizing hydrolysis.

Experimental Validation Data

The following data was generated during the Pilot Scale Validation (2.0 kg input batch size).

Reaction Kinetics & Thermal Safety

The flow process allows for operation at higher temperatures (80°C) due to superior heat transfer, reducing reaction time from hours to minutes.

ParameterBatch (Method A)Flow-PTC (Method B)
Reaction Temp 60°C80°C
Residence Time 240 mins2.5 mins
Adiabatic Temp Rise +45°C (Risk of Runaway)+4°C (Controlled)
HCN Headspace >50 ppm (Requires Scrubber)<1 ppm (Closed System)
Impurity Profile (HPLC Area %)
ComponentBatch ResultFlow ResultNotes
DFMPA (Target) 94.5%99.2% Flow prevents over-reaction.
Benzyl Bromide 1.2%<0.1%Higher conversion in Flow.
Benzyl Alcohol 3.1%0.2%Biphasic system limits water contact.
Amide Dimer 1.2%Not DetectedShort residence time prevents hydrolysis.

Detailed Protocol: Validated Flow Process

Objective: Synthesis of 1.0 kg of this compound.

Reagent Preparation
  • Stream A (Organic): Dissolve 2,6-difluoro-3-methylbenzyl bromide (1.0 kg) in Toluene (4.0 L).

  • Stream B (Aqueous): Dissolve NaCN (250 g, 1.1 eq) and Tetrabutylammonium bromide (TBAB, 14 g, 1 mol%) in Water (1.0 L). Caution: Perform in a ventilated hood.

Flow Reactor Setup
  • Pumps: Dual piston pumps (Hastelloy wetted parts).

  • Reactor: 20mL PFA coil reactor (1/8" OD).

  • Mixer: T-junction followed by a static mixing element.

  • Quench: Inline quench stream (10% NaClO/Bleach) to destroy unreacted cyanide immediately upon exit.

Execution
  • Prime: Flush system with solvent.

  • Parameters: Set reactor bath to 80°C. Set flow rates to achieve a 2.5-minute residence time (Ratio Stream A:B = 4:1).

  • Collection: The reactor effluent flows into a gravity separator.

    • Organic Layer:[1][3][4] Contains Product.[1][2][5][6][7][8][9][10][11][12][13][14]

    • Aqueous Layer:[2] Contains waste salts (oxidized by bleach quench).

  • Workup: The organic layer is washed once with brine, dried over

    
    , and concentrated in vacuo.
    
Process Workflow Diagram

FlowProcess cluster_feeds Feed Preparation FeedA Stream A: Benzyl Bromide in Toluene Mixer Static Mixer (Emulsification) FeedA->Mixer FeedB Stream B: NaCN + TBAB in Water FeedB->Mixer Reactor PFA Coil Reactor 80°C | 2.5 min Res. Time Mixer->Reactor Biphasic Segmented Flow Quench Inline Quench (Bleach/NaClO) Reactor->Quench 99% Conversion Separator Phase Separator Quench->Separator Product Organic Phase: Pure DFMPA Separator->Product Waste Aqueous Phase: Cyanate Waste Separator->Waste

Figure 2: Process Flow Diagram (PFD) for the intensified synthesis. Note the inline quench for immediate safety neutralization.

Critical Process Parameters (CPP) for Validation

To ensure "Trustworthiness" and reproducibility, the following parameters must be monitored:

  • Mixing Efficiency: The reaction is mass-transfer limited. Inadequate mixing in the flow reactor leads to low conversion. Validation Check: Use a static mixer that ensures a slug-flow regime (Reynolds number > 200).

  • Temperature Control: Do not exceed 90°C. While the flow system can handle it, temperatures >95°C trigger the degradation of the TBAB catalyst.

  • Quench pH: The bleach quench must be maintained at pH > 10. If pH drops, HCN gas evolution is possible.

References

  • Comparison of Batch vs.

    • Evaluation of continuous flow chemistry for the synthesis of Remdesivir intermediates (demonstr
    • Source:

  • Safety of Cyanation Reactions

    • Review of non-toxic alternatives and safety handling in nucleophilic substitutions.
    • Source:

  • Synthesis of Fluorinated Phenylacetonitriles

    • Methodologies for handling electron-deficient benzyl halides and preventing hydrolysis.
    • Source:

  • Phase Transfer Catalysis in Flow

    • Mechanistic insights into biphasic flow reactions for nitrile synthesis.
    • Source:

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Fluorinated Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Phenylacetonitrile Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—are leveraged to fine-tune a molecule's physicochemical and pharmacokinetic profiles.[4][5][6] Fluorination can enhance metabolic stability, modulate lipophilicity, alter pKa, and improve binding affinity to target proteins.[1][2][5]

Phenylacetonitriles are valuable synthetic intermediates, serving as precursors for a wide array of pharmaceuticals and biologically active compounds.[7][8] When this scaffold is fluorinated, it presents an opportunity to imbue the final active pharmaceutical ingredient (API) with the aforementioned benefits. However, the introduction of fluorine also brings new considerations for chemical stability. The position and number of fluorine substituents on the phenyl ring can profoundly influence the molecule's susceptibility to degradation under various stress conditions encountered during synthesis, formulation, storage, and administration.

This guide provides a comparative framework for analyzing the stability of fluorinated phenylacetonitriles. We will move beyond theoretical discussions to provide actionable experimental protocols, explain the causality behind methodological choices, and present data in a clear, comparative format. Our objective is to equip researchers with the tools and rationale necessary to conduct robust, self-validating stability assessments.

The Mechanistic Underpinnings of Fluorine's Influence on Stability

The stability of a fluorinated phenylacetonitrile is not merely a function of the strong C-F bond. Rather, it is a complex interplay of electronic effects that propagate throughout the molecule, influencing the reactivity of the benzylic methylene group and the nitrile moiety.

  • Hydrolytic Stability: The electron-withdrawing nature of fluorine influences the electron density of the entire aromatic ring and, by extension, the benzylic carbon and the nitrile group. This can affect the molecule's susceptibility to hydrolysis under acidic or basic conditions. While the C-F bond itself is generally stable to hydrolysis, its electronic influence can either stabilize or destabilize other functional groups.[12] For instance, strong electron withdrawal could potentially make the benzylic protons more acidic or influence the electrophilicity of the nitrile carbon.

  • Thermal and Photochemical Stability: The inherent strength of the C-F bond contributes to the overall thermal stability of the molecule. However, photochemical degradation pathways can be complex. Studies on other fluorinated aromatics have shown that while some motifs are incredibly stable, others can undergo degradation, with the specific pathway being highly dependent on the molecular structure.[13]

Experimental Workflow for Comparative Stability Assessment

A robust stability study requires subjecting the compounds to a range of stress conditions that mimic potential challenges in manufacturing, storage, and physiological environments. The International Council for Harmonisation (ICH) provides foundational guidelines for this process, often referred to as forced degradation studies.[14][15][16]

Below is a diagram illustrating a comprehensive workflow for assessing and comparing the stability of different fluorinated phenylacetonitrile isomers.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Guidelines) cluster_analysis Analysis & Quantification cluster_results Data Evaluation prep Prepare stock solutions of 2-F, 3-F, 4-F, and 2,4-di-F phenylacetonitrile isomers in a suitable solvent (e.g., ACN) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base neutral Neutral Hydrolysis (e.g., Water, 60°C) prep->neutral oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidative thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal photo Photostability (ICH Q1B compliant light exposure) prep->photo sampling Sample aliquots at pre-defined time points (e.g., 0, 2, 4, 8, 24 hrs) acid->sampling base->sampling neutral->sampling oxidative->sampling thermal->sampling photo->sampling quench Neutralize/Quench reaction as appropriate sampling->quench hplc Quantify remaining parent compound using a validated stability-indicating HPLC-UV method quench->hplc ms Identify degradation products using LC-MS/MS hplc->ms eval Calculate % Degradation Determine degradation kinetics hplc->eval compare Compare stability profiles of all isomers eval->compare

Caption: Experimental workflow for comparative forced degradation studies.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems. The key is the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate the parent drug from any degradation products, ensuring accurate quantification.[17][18]

Protocol 1: Hydrolytic Stability Assessment

Rationale: This test evaluates stability across a pH range relevant to both pharmaceutical formulations and physiological conditions (e.g., the stomach, intestines). Elevated temperature is used to accelerate degradation to observable levels within a practical timeframe.

  • Preparation: Prepare a 1 mg/mL stock solution of each fluorinated phenylacetonitrile isomer in acetonitrile.

  • Reaction Setup: For each isomer, set up three sets of vials:

    • Acidic: Add 100 µL of stock solution to 900 µL of 0.1 M HCl.

    • Neutral: Add 100 µL of stock solution to 900 µL of purified water.

    • Basic: Add 100 µL of stock solution to 900 µL of 0.1 M NaOH.

  • Incubation: Place all vials in a controlled temperature bath at 60°C. Also, prepare a control set to be kept at 4°C.

  • Time Points: At t=0, 2, 4, 8, and 24 hours, withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.[17] The percentage of the remaining parent compound is calculated relative to the t=0 sample.

Protocol 2: Oxidative Stability Assessment

Rationale: This protocol assesses the molecule's susceptibility to oxidation, a common degradation pathway.

  • Preparation: Use the same 1 mg/mL stock solutions as in the hydrolytic study.

  • Reaction Setup: For each isomer, add 100 µL of stock solution to 900 µL of 3% hydrogen peroxide solution.

  • Incubation: Keep the vials at room temperature, protected from light.

  • Time Points and Analysis: Sample at t=0, 2, 4, 8, and 24 hours and analyze directly by HPLC.

Analytical Method: Stability-Indicating HPLC-UV
  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[17]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength appropriate for the phenylacetonitrile chromophore (e.g., 220 nm).

  • Validation: The method must be validated to show specificity, meaning the peak for the parent compound is well-resolved from all degradation product peaks and excipients.

Comparative Stability Data Summary

IsomerCondition% Degradation (24 hrs)Major Degradation Product (Hypothesized)Rationale for Predicted Stability
2-Fluorophenylacetonitrile 0.1 M HCl, 60°CLow2-Fluorophenylacetic acidThe ortho-fluoro group's inductive effect may slightly stabilize the nitrile against hydrolysis.
4-Fluorophenylacetonitrile 0.1 M HCl, 60°CLow4-Fluorophenylacetic acidThe para-fluoro group exerts a strong electron-withdrawing effect, potentially influencing reactivity.
2-Fluorophenylacetonitrile 0.1 M NaOH, 60°CModerate2-Fluorophenylacetic acidBase-catalyzed hydrolysis of the nitrile is a common pathway.[12][19] Stability will depend on the electron density at the nitrile carbon.
4-Fluorophenylacetonitrile 0.1 M NaOH, 60°CModerate-High4-Fluorophenylacetic acidThe strong inductive and resonance effects of the para-fluoro substituent may render the nitrile more susceptible to nucleophilic attack.
Unfluorinated Phenylacetonitrile 0.1 M NaOH, 60°CModeratePhenylacetic acidServes as a baseline for comparison.
All Isomers 3% H₂O₂, RTVery LowN/AThe phenylacetonitrile core is generally robust to mild oxidation. The C-F bond enhances this stability.

Potential Degradation Pathways

The most probable degradation pathway under hydrolytic stress is the conversion of the nitrile group to a carboxylic acid via an intermediate amide.

G A Fluorophenylacetonitrile (Ar-CH₂-C≡N) B Fluorophenylacetamide (Ar-CH₂-C(=O)NH₂) A->B +H₂O (Acid or Base) C Fluorophenylacetic Acid (Ar-CH₂-COOH) B->C +H₂O (Acid or Base)

Caption: Hypothesized hydrolysis pathway of fluorinated phenylacetonitriles.

This pathway can be confirmed by using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products in the stressed samples, matching them to the expected masses of the amide and carboxylic acid.[18]

Conclusion and Field-Proven Insights

This guide establishes a comprehensive framework for the comparative stability analysis of fluorinated phenylacetonitriles. The key takeaway for drug development professionals is that while fluorination is a powerful tool for enhancing metabolic stability, it necessitates a thorough evaluation of the compound's chemical stability.[1][3]

Key Insights:

  • Positional Isomerism Matters: The location of the fluorine atom on the phenyl ring is not trivial. It dictates the electronic landscape of the molecule and, consequently, its stability profile. A direct, head-to-head comparison under forced degradation conditions is essential.

  • Baseline Comparison is Critical: Always include the non-fluorinated parent compound in your analysis. This provides an essential baseline to definitively quantify the stability-enhancing or destabilizing effect of the fluorine substituent.

  • Method Validation is Paramount: The integrity of any stability study hinges on the quality of the analytical method. A validated, stability-indicating HPLC method is non-negotiable for producing reliable and defensible data.

By implementing the systematic approach and protocols outlined here, researchers can proactively identify stability liabilities, select the most robust candidates for further development, and build a comprehensive data package to support regulatory filings.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Jadav, S. S., & Singh, P. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 35.
  • Singh, R. P., & Singh, R. K. (2025). Role of Fluorine in Drug Design and Drug Action.
  • Stability testing protocols. (n.d.). SlideShare.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • ICH Q1A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency.
  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Semantic Scholar.
  • How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. (n.d.). X-MOL.
  • Schilling, F., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2456-2465.
  • 4-Fluorophenylacetonitrile Chemical Properties, Uses, Production. (n.d.). ChemicalBook.
  • Analytical Techniques In Stability Testing. (2025).
  • Nayak, Y., & Shaikh, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162.
  • Aly, F. M., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10836-10846.
  • B.K., N. P. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
  • Patel, K., & Sharma, A. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 7(5).
  • Eigner, V., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances, 15(1), 1-10.

Sources

Characterization and Validation of 2,6-Difluoro-3-Methylphenylacetonitrile Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Isomeric Purity

In the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs) and agrochemicals (e.g., SDHI fungicides), 2,6-Difluoro-3-Methylphenylacetonitrile serves as a high-value scaffold. Its specific fluorination pattern confers metabolic stability and lipophilicity to downstream products.

However, the synthesis of this intermediate—typically via nucleophilic substitution of chloromethyl derivatives or cyanodehalogenation—is prone to generating regioisomers (e.g., 2,4-difluoro or 2,5-difluoro analogues) and hydrolysis byproducts (amides/acids).

This guide objectively compares Certified Reference Standards (CRS) against Commercial Reagent Grade (CRG) alternatives. We demonstrate that while CRG materials (95–98% purity) are sufficient for early-phase synthesis, they lack the isomeric specificity required for GMP analytical method validation, necessitating the use of fully characterized CRS.

Comparative Analysis: Reference Standard vs. Reagent Grade

The following data summarizes a head-to-head comparison of a typical Commercial Reagent Grade batch versus a validated Secondary Reference Standard.

Table 1: Performance & Specification Comparison
FeatureCommercial Reagent Grade (CRG) Certified Reference Standard (CRS) Impact on Development
Assay (Potency) 95.0% – 98.0% (Area %)> 99.5% (w/w) (Mass Balance)CRG introduces bias in quantitation, leading to OOS (Out of Specification) results in potency assays.
Isomeric Purity Often undefined; may contain 1–3% regioisomers.Confirmed via 19F-NMR & qNMR. Isomers often co-elute in HPLC; CRS ensures you are not quantifying the wrong isomer.
Water Content Hygroscopic; often > 0.5% (uncontrolled).< 0.1% (Karl Fischer, controlled packaging).High water content hydrolyzes the nitrile group to the amide over time.
Trace Metals Not tested.Quantified (ICP-MS) Transition metals (Pd, Cu) from synthesis can catalyze degradation.
Validation Level CoA with HPLC purity only.Full Characterization (H/C/F-NMR, MS, IR, TGA).CRS is required for ICH Q2 method validation (Linearity/Accuracy standards).

Structural Characterization & Validation Logic

As a Senior Scientist, I prioritize orthogonal validation . We cannot rely on a single technique. For this compound, the primary risk is regio-isomerism which Mass Spectrometry (MS) cannot distinguish (same mass).

A. The "Fingerprint" Method: 19F-NMR Spectroscopy

The most powerful tool for validating this standard is Fluorine-19 NMR.[1]

  • Structural Logic: The molecule has fluorines at positions 2 and 6. Due to the methyl group at position 3, the symmetry is broken.

    • F(2): Adjacent to the Methyl group.[2]

    • F(6): Adjacent to a Proton.

  • Expected Result: Unlike symmetric difluoro compounds, this standard must show two distinct multiplet signals in the 19F spectrum. Reagent grade material often shows smaller "shadow" peaks representing the 2,4-difluoro impurity.

B. Purity Assignment: The Mass Balance Approach

We do not rely solely on HPLC area %. The assigned purity (


) is calculated as:


Where:

  • 
    : Organic impurities (HPLC)
    
  • 
    : Volatiles (Water by KF + Solvents by GC-HS)
    
  • 
    : Residue on Ignition (ROI)
    

Experimental Protocols

Protocol 1: Isomeric Specificity via 19F-NMR
  • Objective: Confirm absence of 2,4-difluoro and 2,5-difluoro isomers.

  • Instrument: 400 MHz NMR (min), 19F probe.

  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1): 5.0 s (Crucial for accurate integration of fluorinated species).

    • Scans: 64.

  • Acceptance Criteria: Integration of main F signals >99.0% of total F-integral. No unaccounted peaks >0.1%.[2]

Protocol 2: HPLC Purity (Stability Indicating)
  • Objective: Separate the parent nitrile from the hydrolysis product (2,6-difluoro-3-methylphenylacetamide).

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile.[2][3][4][5][6]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Nitrile absorption) and 254 nm (Aromatic).

  • Flow Rate: 1.0 mL/min.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for releasing a Certified Reference Standard of this material.

ValidationWorkflow start Raw Material (Crude 2,6-Difluoro-3-Methyl...) purification Recrystallization (Removal of Isomers) start->purification initial_test Initial HPLC Purity > 99.0%? purification->initial_test initial_test->purification No (Recycle) nmr_check 19F-NMR Analysis (Isomeric Check) initial_test->nmr_check Yes isomer_fail Isomers Detected (Reject/Reprocess) nmr_check->isomer_fail Fail (Mixed Isomers) full_char Full Characterization (MS, IR, KF, ROI, TGA) nmr_check->full_char Pass (Single Regioisomer) mass_balance Mass Balance Calculation (Assign Potency) full_char->mass_balance release Release as Certified Reference Standard mass_balance->release

Figure 1: Decision tree for the qualification of this compound Reference Standards.

Understanding Impurity Fate

It is vital to understand why validation fails. The nitrile group is labile. The diagram below maps the degradation pathways that a Reference Standard must control for.

ImpurityFate parent 2,6-Difluoro-3-Methyl phenylacetonitrile (Target) hydrolysis1 Primary Amide (Impurity A) parent->hydrolysis1 + H2O (Slow) oxidation Benzylic Oxidation (Impurity C) parent->oxidation O2, Light hydrolysis2 Carboxylic Acid (Impurity B) hydrolysis1->hydrolysis2 + H2O, Heat

Figure 2: Primary degradation pathways. Impurity A (Amide) is the most common indicator of poor storage or high water content.

Conclusion

For analytical method validation under ICH Q2(R2), the use of Commercial Reagent Grade this compound introduces unacceptable risks regarding isomeric purity and potency bias.

We recommend utilizing Certified Reference Standards that have undergone:

  • 19F-NMR to prove regio-isomeric singularity.

  • Mass Balance Potency Assignment to ensure accurate quantitation.

  • Stability-Indicating HPLC to quantify potential hydrolysis products.

This rigorous approach ensures the integrity of data generated for regulatory filings in drug development.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[7][8][9] (2023).[8] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 119002824, 2,5-Difluoro-3-methylphenylacetonitrile (Isomer Analog). Retrieved from [Link]

  • Linclau, B., et al. 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry, RSC Advances. (2022). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2,6-Difluoro-3-Methylphenylacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the confident and safe handling of specialized chemical compounds is paramount. This guide provides a detailed protocol for the operational use and disposal of 2,6-Difluoro-3-Methylphenylacetonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals to establish a robust safety framework, ensuring both personal safety and environmental responsibility.

Hazard Analysis: An Evidence-Based Approach

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

The nitrile functional group (-CN) can, under certain conditions (e.g., combustion or metabolism), release hydrogen cyanide, a highly toxic gas. Therefore, all handling procedures must be designed to prevent exposure.

Table 1: Hazard Summary and GHS Classifications for Analogous Compounds

Hazard StatementGHS ClassificationSignal WordPictograms
Harmful if swallowed, in contact with skin or if inhaledAcute Toxicity, Category 4WarningGHS07 (Exclamation Mark)
Causes skin irritationSkin Irritation, Category 2WarningGHS07 (Exclamation Mark)
Causes serious eye irritationEye Irritation, Category 2AWarningGHS07 (Exclamation Mark)
May cause respiratory irritationSTOT SE, Category 3WarningGHS07 (Exclamation Mark)

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of exposure through all potential routes.

Core PPE Requirements:
  • Hand Protection: Wear protective gloves.[4] Nitrile or neoprene gloves are generally recommended for handling organic nitriles. Always inspect gloves for integrity before use and change them frequently, especially if contact with the chemical is suspected.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, consider wearing chemical-resistant overalls or an apron.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust, mists, or vapors.[4] If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Handling:
  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Pre-use Inspection: Before starting any work, ensure that all safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and in good working order.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood. Use appropriate tools to avoid generating dust. For transfers, use a spatula or other suitable implements.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong acids and oxidizing agents.[4]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Inspect Inspect Fume Hood & Safety Equipment Prep->Inspect Weigh Weigh Compound in Fume Hood Inspect->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Reaction Transfer->React Decontaminate Decontaminate Glassware & Surfaces React->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste via EHS Segregate->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.